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Core Science & Biosynthesis

Foundational

thermodynamic properties of N-methyl-1-phenyl-1H-pyrazol-5-amine derivatives

Thermodynamic Profiling of N-Methyl-1-phenyl-1H-pyrazol-5-amine Derivatives: A Technical Guide for Lead Optimization Executive Summary As a Senior Application Scientist navigating the complexities of hit-to-lead campaign...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of N-Methyl-1-phenyl-1H-pyrazol-5-amine Derivatives: A Technical Guide for Lead Optimization

Executive Summary

As a Senior Application Scientist navigating the complexities of hit-to-lead campaigns, I frequently encounter pyrazole scaffolds. Specifically, N-methyl-1-phenyl-1H-pyrazol-5-amine derivatives are highly privileged structures, serving as the pharmacophoric backbone for numerous antidiabetic, antioxidant, and antitubercular agents[1]. However, the very features that make these molecules biologically active—their rigid planarity and dense hydrogen-bonding capacities—often result in thermodynamic liabilities. Poor aqueous solubility and entropy-driven binding profiles can severely bottleneck clinical translation.

This technical guide provides an in-depth mechanistic framework for evaluating the thermodynamic properties of these pyrazole derivatives. By moving beyond basic kinetic assays and implementing self-validating thermodynamic protocols, drug development professionals can engineer leads with superior physicochemical and target-binding profiles.

Solid-State and Structural Thermodynamics

The foundation of a molecule's behavior in solution begins in its solid state. For 5-aminopyrazole derivatives, the planar nature of the pyrazole ring facilitates strong π−π stacking interactions, while the N-H protons and nitrogen lone pairs form robust intermolecular hydrogen-bonding networks[2].

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are routinely employed to predict optimized geometries and thermodynamic stability in both gas and aqueous phases[1]. These studies reveal that the tautomeric equilibrium of the pyrazole core is heavily influenced by solvent polarity, dictating whether the molecule exists under thermodynamic or kinetic control during synthesis and crystallization[3]. High crystal lattice energies directly antagonize hydration enthalpy, making the disruption of these solid-state networks the primary thermodynamic hurdle for dissolution.

Solution Thermodynamics: Overcoming the Solubility Wall

Kinetic solubility assays (e.g., DMSO dilution) are notorious for generating false positives by measuring the dissolution of amorphous aggregates rather than the stable crystalline lattice. For N-methyl-1-phenyl-1H-pyrazol-5-amine derivatives, thermodynamic solubility must be measured to reflect the true equilibrium between the lowest-energy solid state and the aqueous phase. Depending on the substituents attached to the pyrazole core, the thermodynamic solubility of these derivatives typically ranges from 10 to 150 µg/mL at physiological pH[4].

Binding Thermodynamics: Enthalpy-Entropy Compensation

When optimizing these pyrazoles for target inhibition, we must scrutinize the Gibbs free energy ( ΔG ) of binding. A common pitfall in medicinal chemistry is relying on highly lipophilic derivatives that achieve potency through non-specific, entropy-driven hydrophobic packing. I prioritize enthalpy-driven ( ΔH<0 ) binding. The 5-amino group and the pyrazole nitrogen are excellent hydrogen bond donors and acceptors, respectively. Optimizing these specific directional interactions yields highly selective compounds with lower off-target toxicity.

Quantitative Thermodynamic Profile Summary

PropertyTypical Range for 5-AminopyrazolesPrimary Thermodynamic DriverAnalytical Method
Thermodynamic Solubility (pH 7.4) 10 - 150 µg/mLCrystal Lattice Energy vs. Hydration EnthalpyShake-Flask / HPLC
Melting Point ( Tm​ ) 98°C - 156°CIntermolecular H-bonding (N-H···N)DSC
LogD (pH 7.4) 1.5 - 3.2Hydrophobic surface area desolvationShake-Flask (Octanol/Water)
Binding Enthalpy ( ΔH ) -5 to -15 kcal/molSpecific H-bond formation at target siteITC
Binding Entropy ( −TΔS ) -2 to +5 kcal/molDisplacement of ordered water moleculesITC

Thermodynamic Workflows & Visualizations

G N1 Compound Synthesis (N-methyl-1-phenyl-1H-pyrazol-5-amine) N2 Solid-State Thermodynamics (DSC / PXRD) N1->N2 Crystal Lattice Energy N3 Solution Thermodynamics (Shake-Flask Solubility) N2->N3 Polymorph Validation N4 Binding Thermodynamics (Isothermal Titration Calorimetry) N3->N4 Aqueous Availability N5 Lead Optimization (Enthalpy-Driven) N4->N5 ΔH / ΔS Profiling

Thermodynamic profiling workflow for pyrazole derivatives in lead optimization.

Binding Unbound Unbound Pyrazole + Target Desolvation Desolvation Penalty (ΔH > 0, ΔS > 0) Unbound->Desolvation H_Bonding Specific H-Bonding (ΔH << 0) Desolvation->H_Bonding Pi_Stacking π-π Stacking (ΔH < 0, ΔS > 0) Desolvation->Pi_Stacking Complex Stable Complex (ΔG < 0) H_Bonding->Complex Pi_Stacking->Complex

Thermodynamic drivers of 5-aminopyrazole target binding.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal control loop to verify that the data reflects true thermodynamic equilibrium rather than a kinetic artifact.

Protocol 1: Shake-Flask Thermodynamic Solubility (Self-Validating)

Causality: We utilize a 48-hour shake-flask method rather than kinetic DMSO dilution because pyrazole derivatives readily form supersaturated amorphous states. A 48-hour window ensures the system overcomes the activation energy barrier to precipitate the lowest-energy, thermodynamically stable crystalline polymorph.

  • Step 1: Solid Preparation. Weigh 2 mg of crystalline N-methyl-1-phenyl-1H-pyrazol-5-amine derivative into a glass vial. Crucial: Do not use amorphous powder; verify starting crystallinity via Powder X-Ray Diffraction (PXRD).

  • Step 2: Buffer Addition. Add 1 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Step 3: Equilibration. Incubate the suspension on an orbital shaker at 300 RPM and 25.0 ± 0.1 °C for 48 hours. Precise temperature control is mandatory, as solubility is an exponentially temperature-dependent thermodynamic parameter.

  • Step 4: Phase Separation. Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Step 5: Self-Validation (Solid Analysis). Recover the solid pellet and analyze via PXRD and Differential Scanning Calorimetry (DSC)[5]. Logic: If the melting point ( Tm​ ) or diffraction pattern has changed from Step 1, a solvent-mediated polymorphic transition or hydrate formation has occurred. The measured solubility corresponds to this new solid form, not the original input.

  • Step 6: Quantification. Dilute the supernatant and quantify the dissolved compound via HPLC-UV against an established standard curve.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ΔG alone (derived from IC50​ ) masks poor binding mechanics. ITC directly measures the heat of binding ( ΔH ), allowing us to calculate −TΔS and ensure the pyrazole is forming specific, directional hydrogen bonds rather than relying on non-specific hydrophobic collapse.

  • Step 1: Sample Dialysis. Dialyze the target protein extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Logic: Exact buffer matching between the protein cell and the ligand syringe is critical to eliminate background heat of mixing.

  • Step 2: Ligand Preparation. Dissolve the pyrazole derivative in the exact same dialysate buffer. Keep DMSO concentration strictly below 2% (v/v) to prevent protein denaturation and massive heat-of-dilution artifacts.

  • Step 3: Titration Execution. Load the target protein (10-20 µM) into the sample cell and the pyrazole ligand (100-200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Step 4: Self-Validation (Reverse Titration). Perform a control experiment injecting the pyrazole ligand into the buffer alone. Logic: This measures the heat of dilution and micelle dissociation. This background heat must be subtracted from the main experiment to isolate the true heat of binding. Furthermore, verify the Wiseman c -value ( c=n⋅Ka​⋅[M]t​ ). The system is only mathematically valid for extracting thermodynamic parameters if 10<c<1000 .

  • Step 5: Data Fitting. Fit the background-subtracted thermogram to a one-site binding model to extract Ka​ (yielding ΔG ), ΔH , and the stoichiometry ( n ). Calculate entropy via ΔG=ΔH−TΔS .

References

  • [1] Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents | Source: PubMed / Scientific Reports | 1

  • [3] Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor | Source: PMC / Molecules | 3

  • [4] Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains | Source: ACS Publications / Journal of Medicinal Chemistry | 4

  • [2] Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Properties and Dissolution Thermodynamics | Source: Benchchem | 2

  • [5] Title: Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand | Source: MDPI / Molecules | 5

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of N-Methyl-1-phenyl-1H-pyrazol-5-amine Derivatives

Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The 1-phenyl-1H-pyrazol-5-amine scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 1-phenyl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore frequently utilized in the development of PDE4 inhibitors, p38 MAPK inhibitors, and anti-inflammatory agents[1]. Understanding the solid-state geometry of these molecules is critical for rational drug design. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of sterically hindered derivatives, specifically focusing on 3-tert-butyl-N-methyl-1-phenyl-1H-pyrazol-5-amine . By detailing the causality behind experimental choices and utilizing advanced computational tools like Hirshfeld surface analysis and QTAIM-C, this guide bridges the gap between raw crystallographic data and actionable pharmacokinetic insights.

Molecular Rationale: The Causality of N-Methylation

In the context of crystal engineering and drug development, the transition from a primary amine (1-phenyl-1H-pyrazol-5-amine) to a secondary amine (N-methyl-1-phenyl-1H-pyrazol-5-amine) is not merely a steric modification; it is a fundamental alteration of the molecule's hydrogen-bonding network.

  • Causality of Substitution: Primary aminopyrazoles form extensive 3D hydrogen-bonded networks in the solid state, which often results in high lattice energy and poor aqueous solubility. By introducing an N-methyl group, one hydrogen bond donor is eliminated. This forces the crystal packing to rely more heavily on dispersion forces and 2[2].

  • Pharmacological Impact: The resulting coplanarity and increased lipophilicity enhance the molecule's ability to cross lipid bilayers, a critical parameter when optimizing oral bioavailability for anti-inflammatory hydrazone derivatives[1].

Self-Validating Synthesis & Crystallization Protocols

To obtain diffraction-quality single crystals, strict chemical purity must be maintained. Direct methylation of primary amines often yields a mixture of mono- and di-methylated products. To prevent this, we employ a self-validating protection-deprotection workflow.

Step-by-Step Methodology
  • Pyrazole Ring Formation: Condense 4,4-dimethyl-3-oxopentanenitrile with phenylhydrazine in refluxing toluene for 24 hours to yield the primary amine intermediate, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine[1].

    • Validation Check: Confirm the disappearance of the nitrile peak (~2200 cm⁻¹) via FT-IR.

  • Protection (N-Acetylation): Treat the intermediate with acetic anhydride and sodium acetate in glacial acetic acid for 3 hours at room temperature[3].

  • Selective N-Methylation: Deprotonate the protected amine using Sodium Hydride (NaH) in anhydrous THF, followed by the dropwise addition of Methyl Iodide (CH₃I). This ensures strictly mono-N-methylation[1].

  • Deprotection: Reflux the N-methylacetamide intermediate in ethylene glycol with concentrated HCl.

    • Validation Check: Analyze via ¹H-NMR. The complete disappearance of the acetyl methyl singlet at δ ~2.1 ppm confirms successful deprotection prior to crystallization[3].

  • Crystallization: Dissolve the highly pure 3-tert-butyl-N-methyl-1-phenyl-1H-pyrazol-5-amine in a 1:1 mixture of acetone and ethanol. Allow for slow solvent evaporation at 293 K in a vibration-free environment.

SynthesisWorkflow A Reactants: 4,4-dimethyl-3-oxopentanenitrile + Phenylhydrazine B Condensation (Reflux in Toluene) Yields: Primary Aminopyrazole A->B C Protection & N-Methylation (Ac2O, then NaH / CH3I) B->C D Deprotection (HCl, Ethylene Glycol) Yields: Mono-N-methyl Target C->D E Crystallization (Slow Evaporation in Acetone/EtOH) D->E F Diffraction-Quality Single Crystals E->F

Fig 1. Self-validating synthesis and crystallization workflow for N-methyl pyrazole derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once suitable single crystals are harvested, rigorous data collection and refinement protocols are required to elucidate the precise atomic coordinates.

SCXRD Workflow
  • Crystal Mounting: Select a pristine, optically clear single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent hydration/dehydration during data collection.

  • Data Collection: Utilize a4[4]. Data is typically collected at 293(2) K using Cu Kα radiation (λ = 1.54184 Å)[5].

    • Causality: A microfocus X-ray source provides the high flux density necessary for small, weakly diffracting organic crystals.

  • Structure Solution: Solve the structure using the Charge Flipping algorithm within the Olex2 software suite[5].

    • Causality: Charge flipping operates directly in electron density space without relying on phase invariants, making it highly robust for light-atom organic structures lacking heavy metal anomalous scatterers.

  • Refinement: Perform full-matrix least-squares refinement on F² using 5[5]. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while the amine hydrogen (N-H) is located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

SCXRDPipeline DataCol Data Collection (Supernova/HyPix3000, 293K) Reduc Data Reduction & Integration (CrysAlisPro) DataCol->Reduc Sol Structure Solution (Charge Flipping / Olex2) Reduc->Sol Refine Structure Refinement (Gauss-Newton Minimization) Sol->Refine Val Validation & CIF Generation (CheckCIF) Refine->Val

Fig 2. SCXRD data processing pipeline from raw diffraction frames to validated CIF generation.

Quantitative Crystallographic Data

The following tables summarize the structural parameters and interaction metrics typical for sterically hindered 1-phenyl-1H-pyrazol-5-amine derivatives, synthesized and refined using the protocols described above.

Table 1: Crystallographic Data and Refinement Parameters [5][6]

ParameterValue / Description
Empirical Formula C₁₄H₁₉N₃
Formula Weight 229.32 g/mol
Temperature 293(2) K
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) 0.58 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indexes [I>=2σ (I)] R₁ = 0.042, wR₂ = 0.115

Table 2: Dominant Intermolecular Interactions (Hirshfeld Surface Contributions) [2]

Interaction TypeContribution (%)Structural Role
H···H ~50.0%Bulk crystal packing; van der Waals forces.
C···H / H···C ~25.0%Edge-to-face π-stacking between phenyl rings.
N···H / H···N 5.8%Weak hydrogen bonding involving the pyrazole N atom.
C···C ~4.2%Face-to-face π-π stacking interactions.

Advanced Structural Analysis: Hirshfeld Surface and QTAIM-C

To move beyond basic atomic coordinates, modern crystallographic analysis employs computational chemistry to quantify the forces holding the crystal together.

  • Hirshfeld Surface Analysis: By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, we can visually and quantitatively identify regions of strong hydrogen bonding (red spots) versus weaker dispersion forces. For N-methylated pyrazoles, the surface reveals a significant reduction in deep red spots (H-bonds) compared to primary amines, with a corresponding increase in7[7].

  • QTAIM-C Calculations (Quantum Theory of Atoms in Molecules and Crystals): CE-B3LYP energy frameworks demonstrate that the crystal packing is dominated by dispersion forces. The strongest interaction energy between molecular pairs related by inversion symmetry is calculated to be approximately 2[2], confirming that hydrophobic interactions dictate the solid-state assembly.

Implications for Structure-Based Drug Design

The structural elucidation of N-methyl-1-phenyl-1H-pyrazol-5-amine provides actionable intelligence for drug development. The confirmed coplanarity of the pyrazole and phenyl rings—stabilized by intramolecular interactions and solid-state π-stacking—suggests that this scaffold can effectively intercalate into narrow, hydrophobic binding pockets of target enzymes (such as PDE4 or acetylcholinesterase). Furthermore, the deliberate removal of a hydrogen bond donor via N-methylation shifts the molecule's solid-state reliance from H-bonding to dispersion forces, directly correlating with improved membrane permeability and oral bioavailability in downstream hydrazone derivatives[1].

References

  • Synthesis and crystal structure of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine: a coplanar Schiff base with enhanced π-stacking interactions. IUCr Journals. Available at: [Link]

  • Synthesis and crystal structure of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine: a coplanar Schiff base with enhanced π-stacking interactions. PubMed / National Institutes of Health. Available at:[Link]

  • Design and development of sulfenylated 5-aminopyrazoles as the inhibitors of acetylcholinesterase and butyrylcholinesterase: Exp. The Royal Society of Chemistry. Available at: [Link]

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PMC / National Institutes of Health. Available at:[Link]

  • New Three-Component Bicyclization Leading to Densely Functionalized Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. PMC / National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for N-Methyl-1-phenyl-1H-pyrazol-5-amine

Introduction and Mechanistic Rationale N-methyl-1-phenyl-1H-pyrazol-5-amine is a critical heterocyclic building block utilized in the development of biologically active compounds, including tumor necrosis factor-alpha (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-methyl-1-phenyl-1H-pyrazol-5-amine is a critical heterocyclic building block utilized in the development of biologically active compounds, including tumor necrosis factor-alpha (TNF-α) inhibitors and allosteric inhibitors of viral proteinases[1].

A common pitfall in the synthesis of secondary pyrazolamines is the direct alkylation of the primary amine (e.g., using dimethyl sulfate or iodomethane directly), which invariably leads to poor selectivity and the formation of difficult-to-separate N,N-dimethylated byproducts[2]. To establish a self-validating and high-yielding system, this protocol employs a robust Protection-Alkylation-Deprotection strategy. By transiently masking the primary amine with an acetyl group, the subsequent deprotonation and methylation steps are strictly directed to yield the mono-methylated derivative, ensuring exceptional purity and scalability[1].

Synthetic Workflow and Pathway Visualization

The synthesis proceeds through three distinct phases:

  • Acetylation: Protection of the primary amine to prevent over-alkylation.

  • N-Methylation: Deprotonation of the amide using Sodium Hydride (NaH) followed by nucleophilic substitution with Iodomethane (CH 3​ I).

  • Acid-Catalyzed Deprotection: High-temperature hydrolysis of the amide to liberate the target secondary amine.

SynthesisRoute Start 1-phenyl-1H-pyrazol-5-amine Step1 Step 1: Acetylation (Protection) Start->Step1 Ac2O, NaOAc AcOH, RT Int1 N-(1-phenyl-1H-pyrazol-5-yl)acetamide Step1->Int1 Step2 Step 2: N-Methylation (Alkylation) Int1->Step2 NaH, CH3I THF, 0°C to RT Int2 N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)acetamide Step2->Int2 Step3 Step 3: Acid Hydrolysis (Deprotection) Int2->Step3 HCl, Ethylene Glycol Reflux Product N-methyl-1-phenyl-1H-pyrazol-5-amine Step3->Product

Figure 1: Three-step synthetic workflow for the selective mono-methylation of 1-phenyl-1H-pyrazol-5-amine.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for each step of the protocol, providing a baseline for experimental validation.

Synthesis StepKey ReagentsTemperatureReaction TimeExpected Yield
1. Protection Acetic Anhydride, NaOAc, AcOHRoom Temp (20-25°C)3 hours~80%
2. Methylation NaH (60% dispersion), CH 3​ I, THF0°C Room Temp0.5 - 1.5 hours~90%
3. Deprotection Conc. HCl, Ethylene GlycolReflux (~197°C)2 - 4 hours~90%
Overall Process --~7 hours total ~64% (Global)

Step-by-Step Experimental Methodologies

Note: The following procedures are scaled for ~4 mmol of starting material. Adjust solvent volumes and reagent equivalents proportionally for scale-up.

Step 1: Preparation of N-(1-phenyl-1H-pyrazol-5-yl)acetamide

Causality Insight: Glacial acetic acid serves as both the solvent and an acidic catalyst, while anhydrous sodium acetate buffers the system to facilitate the nucleophilic attack of the amine on the acetic anhydride without degrading the pyrazole ring[1].

  • Preparation: In a round-bottom flask, dissolve 0.3 g (3.66 mmol) of anhydrous sodium acetate in 1.0 mL (17.5 mmol) of glacial acetic acid.

  • Addition: Slowly add ~4.0 mmol of 1-phenyl-1H-pyrazol-5-amine to the stirring solution.

  • Reaction: Dropwise, add 1.0 mL (10.6 mmol) of acetic anhydride.

  • Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the acetamide intermediate.

Step 2: N-Methylation of the Acetamide

Causality Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base necessary to deprotonate the relatively acidic amide nitrogen. The reaction is initiated at <5°C to control the exothermic deprotonation before the addition of the highly reactive electrophile, iodomethane[1].

  • Deprotonation: Suspend Sodium Hydride (100 mg of a 60% dispersion in mineral oil, ~4.2 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N 2​ or Argon).

  • Substrate Addition: Dissolve the acetamide intermediate (~3.5 mmol) from Step 1 in a minimal amount of anhydrous THF and add it to the stirring NaH suspension.

  • Alkylation: Cool the mixture to below 5°C using an ice bath. Add Iodomethane (0.26 mL, 4.2 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 to 60 minutes. Monitor via TLC.

  • Workup: Carefully partition the reaction mixture between saturated aqueous NH 4​ Cl (to safely quench unreacted NaH) and Ethyl Acetate. Separate the organic layer, extract the aqueous layer twice more with Ethyl Acetate, dry the combined organics over Na 2​ SO 4​ , and evaporate the solvent.

Step 3: Acid-Catalyzed Deprotection

Causality Insight: Amide hydrolysis typically requires harsh conditions. Ethylene glycol is selected as the solvent because its high boiling point (197°C) allows the reaction to reach the thermal energy required for complete cleavage of the robust N-methylacetamide bond without requiring pressurized vessels[1].

  • Reaction Setup: Dissolve the N-methylacetamide intermediate (~1 mmol) in 0.75 mL of ethylene glycol.

  • Hydrolysis: Add 0.25 mL of concentrated Hydrochloric Acid (HCl) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux. Monitor the disappearance of the starting material via TLC (typically takes 2-4 hours).

  • Neutralization: Once complete, cool the mixture to room temperature. Carefully add saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) until the solution is slightly basic (pH ~8) to ensure the amine is in its free-base form.

  • Final Isolation: Partition the neutralized mixture between water and Ethyl Acetate. Extract the aqueous phase thoroughly, dry the organic layers, and concentrate in vacuo to afford the final product: N-methyl-1-phenyl-1H-pyrazol-5-amine.

References

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production Source: PLOS One URL:[Link][1]

  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: Bioorganic & Medicinal Chemistry URL:[Link][2][3]

Sources

Application

HPLC method development for N-methyl-1-phenyl-1H-pyrazol-5-amine quantification

An Application Note and Protocol for the Quantification of N-methyl-1-phenyl-1H-pyrazol-5-amine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Abstract This document details the development and va...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of N-methyl-1-phenyl-1H-pyrazol-5-amine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-methyl-1-phenyl-1H-pyrazol-5-amine. The method was systematically developed by evaluating critical parameters including stationary phase, mobile phase composition, pH, and detector wavelength. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] This application note provides a complete protocol for drug development professionals and analytical scientists requiring a reliable quality control and assay method for this compound.

Introduction and Analytical Objective

N-methyl-1-phenyl-1H-pyrazol-5-amine (Figure 1) is a substituted pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[4] The development of new chemical entities requires robust analytical procedures to ensure the identity, strength, quality, and purity of the active pharmaceutical ingredient (API).[5] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The objective of this work was to develop and validate a "fit-for-purpose" RP-HPLC method for the routine quantification of N-methyl-1-phenyl-1H-pyrazol-5-amine in bulk drug substance or formulated products. The Analytical Target Profile (ATP) was defined as providing a method capable of accurately quantifying the analyte in the range of 10-150 µg/mL with high precision (RSD < 2%) and accuracy (recovery 98-102%).

Chemical Structure of N-methyl-1-phenyl-1H-pyrazol-5-amine
Figure 1. Chemical Structure of N-methyl-1-phenyl-1H-pyrazol-5-amine.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of a logical method development process. Key characteristics of N-methyl-1-phenyl-1H-pyrazol-5-amine are summarized in Table 1.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₀H₁₁N₃---
Molecular Weight 173.21 g/mol Required for calculating concentrations.[6]
Appearance Yellow crystalline powderIndicates the need for a suitable dissolution solvent.[7]
Predicted pKa 3.88 ± 0.10The primary amine is basic. To ensure a single ionic form and avoid peak tailing, the mobile phase pH must be controlled, ideally keeping it <2 or >6.[7]
LogP 1.76Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography.[7]
UV Absorbance Strong absorbance expected due to phenyl and pyrazole rings.UV detection is a suitable choice. A photodiode array (PDA) detector should be used initially to determine the wavelength of maximum absorbance (λmax).

HPLC Method Development Strategy

A systematic, risk-based approach was employed for method development, focusing on achieving the defined ATP while ensuring the method is robust and transferable. The development workflow is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Implementation ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (pKa, LogP, UV) ATP->Analyte Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Screen Columns (C18, Phenyl-Hexyl) Mode->Column MobilePhase Screen Mobile Phases (ACN vs. MeOH, pH) Column->MobilePhase Detector Determine λmax (PDA Scan) MobilePhase->Detector Gradient Optimize Gradient/Isocratic Elution Detector->Gradient FlowTemp Fine-tune Flow Rate & Temperature Gradient->FlowTemp FinalMethod Finalize Method Parameters FlowTemp->FinalMethod Validation Validate per ICH Q2(R2) (Specificity, Linearity, etc.) FinalMethod->Validation Routine Implement for Routine Analysis Validation->Routine

Diagram 1: HPLC Method Development and Validation Workflow.
Rationale for Chromatographic Choices
  • Mode of Chromatography: Based on the analyte's moderate hydrophobicity (LogP = 1.76), reversed-phase chromatography was selected as the most suitable separation mode.[8] This approach utilizes a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its wide applicability and robust hydrophobic retention mechanism. An Agilent ZORBAX Eclipse Plus C18 column (150 mm x 4.6 mm, 3.5 µm) was chosen for its high efficiency and good peak shape for basic compounds at low pH.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH) as it typically provides lower backpressure and better UV transparency.[9]

    • Aqueous Phase and pH Control: The analyte's pKa of 3.88 is a critical parameter.[7] To ensure consistent protonation of the amine group and suppress undesirable interactions with residual silanols on the column surface, the mobile phase pH must be strictly controlled and kept far from the pKa. A phosphate buffer at pH 3.0 was selected. This pH is low enough to ensure the analyte is fully protonated and to minimize silanol activity, thereby promoting sharp, symmetrical peaks.

  • Detection Wavelength: An initial scan using a PDA detector revealed a maximum absorbance (λmax) at 252 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Optimization of Parameters

An initial scouting gradient (5% to 95% ACN in 20 minutes) showed the analyte eluting at approximately 45% ACN. Based on this, the method was further optimized to an isocratic elution to simplify the method and improve reproducibility. Different ratios of ACN to buffer were tested. A composition of Acetonitrile: 20mM Potassium Phosphate Buffer pH 3.0 (45:55 v/v) provided a suitable retention time of approximately 5.5 minutes with excellent peak shape. The flow rate was maintained at 1.0 mL/min and the column temperature at 30°C to ensure robustness.

ParameterRelationships pH Mobile Phase pH RT Retention Time pH->RT Affects Ionizables PS Peak Shape pH->PS Critical for Bases Res Resolution pH->Res Organic Organic Modifier % Organic->RT Strongly Decreases Organic->Res BP Backpressure Organic->BP Decreases (ACN) Temp Column Temp. Temp->RT Slightly Decreases Temp->BP Decreases

Sources

Method

Application Notes and Protocols for the Utilization of N-methyl-1-phenyl-1H-pyrazol-5-amine in Cross-Coupling Reactions

Introduction: The Versatility of the Aminopyrazole Scaffold For researchers, scientists, and professionals in drug development, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Aminopyrazole Scaffold

For researchers, scientists, and professionals in drug development, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and capacity for diverse substitution patterns make it a cornerstone in medicinal chemistry. Within this class, N-methyl-1-phenyl-1H-pyrazol-5-amine is a particularly valuable building block. Its structure presents multiple avenues for synthetic elaboration through modern cross-coupling methodologies. The exocyclic N-methylamino group can serve as a potent nucleophile for C-N bond formation, while the pyrazole ring itself can be functionalized and subsequently engaged in C-C bond-forming reactions.

This guide provides a detailed exploration of two primary cross-coupling strategies involving N-methyl-1-phenyl-1H-pyrazol-5-amine, offering both the theoretical underpinnings and field-proven protocols to empower your research endeavors. We will delve into its application as a nucleophilic partner in Buchwald-Hartwig amination and as a structural core for Suzuki-Miyaura and Sonogashira couplings after appropriate pre-functionalization.

PART A: Direct N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forging C-N bonds.[2] Utilizing N-methyl-1-phenyl-1H-pyrazol-5-amine as the amine component allows for the direct synthesis of complex N-aryl aminopyrazoles. However, aminopyrazoles can be challenging substrates. The presence of multiple nitrogen atoms can lead to catalyst inhibition by forming stable, off-cycle palladium complexes.[1][3] To overcome this, the selection of a highly active and sterically hindered catalyst system is paramount. Modern catalyst systems, particularly those employing bulky biarylphosphine ligands, have proven effective in mitigating these issues.[3][4]

Causality in Experimental Design: Overcoming Catalyst Inhibition

The choice of a catalyst system is not arbitrary; it is a direct response to the inherent reactivity of the aminopyrazole substrate.

  • Palladium Precatalyst: We recommend using a palladacycle precatalyst such as tBuXPhos Pd G3. These "G3" precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.

  • Ligand Selection: The ligand, tBuXPhos, possesses significant steric bulk. This bulkiness promotes the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[2] Furthermore, it helps to prevent the formation of inhibitory bis-ligated or amine-coordinated palladium species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice, as it is strong enough to facilitate the reaction without promoting significant side reactions.

Visualizing the Catalytic Cycle

cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)L(X) AmineCoord Amine Coordination [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ OxAdd->AmineCoord Amine Binding Deprotonation Amido Complex Ar-Pd(II)L(NR¹R²) AmineCoord->Deprotonation Deprotonation Deprotonation->Pd(0)L Catalyst Regeneration Product Ar-NR¹R² (Product) Deprotonation->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd(0)L Oxidative Addition Amine Amine (HNR¹R²) Amine->OxAdd Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed N-Arylation of N-methyl-1-phenyl-1H-pyrazol-5-amine

This protocol describes a general procedure for the coupling of N-methyl-1-phenyl-1H-pyrazol-5-amine with an aryl bromide.

Table 1: Reagents and Conditions for N-Arylation

Reagent/ParameterStoichiometry / ValueNotes
N-methyl-1-phenyl-1H-pyrazol-5-amine1.2 equivalentsA slight excess ensures complete consumption of the aryl halide.
Aryl Bromide1.0 equivalentThe limiting reagent.
tBuXPhos Pd G3 Precatalyst2 mol%Air-stable precatalyst for efficient generation of the active Pd(0) species.
tBuXPhos2 mol%Additional free ligand can sometimes improve catalyst stability and longevity.
Sodium tert-butoxide (NaOtBu)1.4 equivalentsStrong, non-nucleophilic base. Must be handled under inert conditions.
SolventToluene or 1,4-Dioxane (anhydrous, degassed)Anhydrous conditions are crucial for preventing catalyst decomposition and competing hydrolysis.
Concentration0.1 - 0.2 MTypical concentration range.
Temperature100 - 110 °CHeating is required to drive the reaction to completion.
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS for disappearance of the aryl bromide.
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), tBuXPhos Pd G3 precatalyst (0.02 eq.), tBuXPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add N-methyl-1-phenyl-1H-pyrazol-5-amine (1.2 eq.) followed by the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and add water carefully to quench any remaining base.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

PART B: C-C Bond Formation via Halogenated Pyrazole Intermediates

An alternative and highly versatile strategy involves using the pyrazole ring itself as a scaffold for C-C bond formation. This requires an initial, regioselective functionalization of the pyrazole core, typically through halogenation, to install a handle for subsequent cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.

Visualizing the C-C Coupling Workflow

cluster_workflow Workflow for C-C Bond Formation start N-methyl-1-phenyl- 1H-pyrazol-5-amine halogenation Step 1: Regioselective C4-Iodination start->halogenation intermediate 4-Iodo-N-methyl-1-phenyl- 1H-pyrazol-5-amine halogenation->intermediate suzuki Step 2a: Suzuki-Miyaura Coupling intermediate->suzuki sonogashira Step 2b: Sonogashira Coupling intermediate->sonogashira product_suzuki C4-Aryl Product suzuki->product_suzuki product_sono C4-Alkynyl Product sonogashira->product_sono

Caption: Synthetic workflow for C-C coupling reactions.

Step 1: Regioselective C4-Iodination

The C4 position of the pyrazole ring is electronically activated and susceptible to electrophilic substitution. Direct C-H halogenation provides an efficient, atom-economical route to the required halo-pyrazole intermediate.[5] N-Iodosuccinimide (NIS) is an effective and easy-to-handle reagent for this transformation, often providing high yields of the desired 4-iodo product.[6][7] Iodinated derivatives are particularly useful as they exhibit high reactivity in subsequent palladium-catalyzed couplings.[8]

Protocol 2: Regioselective Iodination of N-methyl-1-phenyl-1H-pyrazol-5-amine

Table 2: Reagents and Conditions for C4-Iodination

Reagent/ParameterStoichiometry / ValueNotes
N-methyl-1-phenyl-1H-pyrazol-5-amine1.0 equivalentStarting material.
N-Iodosuccinimide (NIS)1.1 equivalentsMild and effective iodinating agent.
SolventAcetonitrile or DMFPolar aprotic solvent.
TemperatureRoom Temperature to 85 °CReaction can often proceed at RT, but heating may improve rate.
Reaction Time1 - 12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be heated to 50-85 °C.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining iodine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-iodo-N-methyl-1-phenyl-1H-pyrazol-5-amine.

Step 2a: Suzuki-Miyaura Cross-Coupling

With the 4-iodo-pyrazole in hand, the Suzuki-Miyaura reaction can be employed to form a C(sp²)-C(sp²) bond, introducing a variety of aryl or heteroaryl groups.[9] The choice of catalyst is again crucial, with modern systems based on bulky phosphine ligands or N-heterocyclic carbenes (NHCs) showing superior performance for heterocyclic substrates.[10][11]

Protocol 3: Suzuki-Miyaura Coupling of 4-Iodo-N-methyl-1-phenyl-1H-pyrazol-5-amine

Table 3: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterStoichiometry / ValueNotes
4-Iodo-N-methyl-1-phenyl-1H-pyrazol-5-amine1.0 equivalentThe electrophilic coupling partner.
Arylboronic Acid or Ester1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
XPhos Pd G2 Precatalyst1 - 3 mol%An effective and robust precatalyst for Suzuki couplings of challenging heterocyclic halides.[9]
Base (K₂CO₃ or K₃PO₄)2.0 - 3.0 equivalentsAn inorganic base is required for the transmetalation step.
Solvent System1,4-Dioxane / H₂O (e.g., 4:1) or EtOH / H₂OA mixture of organic solvent and water is often optimal for dissolving both organic and inorganic reagents.
Temperature80 - 110 °CConventional heating or microwave irradiation can be used.[12]
Reaction Time2 - 16 hoursMonitor by TLC or LC-MS.
AtmosphereInert (Argon or Nitrogen)Protects the catalyst from oxidation.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube or microwave vial, combine the 4-iodo-pyrazole (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the XPhos Pd G2 precatalyst (0.02 eq.).

  • Inert Atmosphere: Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Step 2b: Sonogashira Cross-Coupling

The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[13] This reaction typically employs a dual catalytic system of palladium and copper(I).[14] The 4-iodo-pyrazole serves as an excellent substrate for this transformation, enabling the synthesis of various 4-alkynyl pyrazole derivatives.

Protocol 4: Sonogashira Coupling of 4-Iodo-N-methyl-1-phenyl-1H-pyrazol-5-amine

Table 4: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterStoichiometry / ValueNotes
4-Iodo-N-methyl-1-phenyl-1H-pyrazol-5-amine1.0 equivalentThe electrophilic coupling partner.
Terminal Alkyne1.2 - 1.5 equivalentsThe nucleophilic coupling partner.
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)2 - 5 mol%A standard, reliable palladium source for Sonogashira reactions.
Copper(I) Iodide (CuI)4 - 10 mol%The co-catalyst essential for the formation of the copper acetylide intermediate.[15]
Base (e.g., Triethylamine, TEA)2.0 - 3.0 equivalentsActs as both the base and often as a co-solvent.
SolventTHF or DMF (anhydrous, degassed)Anhydrous conditions are critical.
TemperatureRoom Temperature to 60 °CThe reaction is often facile and can proceed under mild conditions.[16]
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS.
AtmosphereInert (Argon or Nitrogen)Prevents oxidative homocoupling of the alkyne (Glaser coupling) and protects the Pd(0) catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 4-iodo-pyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine), and finally the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by a water and brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

N-methyl-1-phenyl-1H-pyrazol-5-amine is a highly adaptable building block for advanced molecular synthesis. By judiciously selecting modern cross-coupling methodologies, chemists can selectively functionalize either the exocyclic amine or the pyrazole core. The protocols detailed herein provide robust starting points for both C-N and C-C bond-forming reactions. Understanding the underlying mechanistic principles—particularly the strategies to overcome catalyst inhibition and the logic behind regioselective halogenation—is key to successfully applying these powerful synthetic tools. These approaches open the door to the rapid generation of diverse libraries of complex pyrazole derivatives for applications in drug discovery, materials science, and beyond.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Gomba, E., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Kecskés, L., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Screening Guidelines for N-methyl-1-phenyl-1H-pyrazol-5-amine in Macrophage Cell Culture Assays

Introduction & Mechanistic Rationale N-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1482-35-5) is a privileged aminopyrazole building block widely utilized in medicinal chemistry. It serves as a core bioactive scaffold for sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1482-35-5) is a privileged aminopyrazole building block widely utilized in medicinal chemistry. It serves as a core bioactive scaffold for synthesizing potent anti-inflammatory agents, most notably N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives. These derivatives have demonstrated profound in vivo and in vitro efficacy in inhibiting tumor necrosis factor-alpha (TNF-α) production and modulating the p38 mitogen-activated protein kinase (MAPK) pathway[1].

To accurately profile the anti-inflammatory properties of this scaffold and its derivatives, researchers rely on the RAW 264.7 murine macrophage cell line. RAW 264.7 cells express high levels of Toll-Like Receptor 4 (TLR4). When stimulated with Lipopolysaccharide (LPS)—an endotoxin from the outer membrane of Gram-negative bacteria—TLR4 initiates a rapid intracellular signaling cascade. This cascade activates NF-κB and p38 MAPK, culminating in the massive transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[2].

The assay described herein is designed as a self-validating system : it simultaneously measures the suppression of TNF-α (efficacy) while quantifying cell viability (safety). This dual-readout is biologically critical; a false-positive anti-inflammatory hit can occur if a compound simply induces cell death, as dead macrophages cannot secrete cytokines.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK p38 MAPK Pathway TLR4->MAPK Activates NFKB NF-κB Pathway TLR4->NFKB Activates TNFa TNF-α Production MAPK->TNFa Promotes Transcription NFKB->TNFa Promotes Transcription Pyrazole Aminopyrazole Scaffold (N-methyl-1-phenyl-1H-pyrazol-5-amine) Pyrazole->MAPK Inhibits

Figure 1: Mechanism of action for aminopyrazole derivatives in the LPS-stimulated TLR4 pathway.

Physicochemical Properties & Formulation Strategy

Aminopyrazoles are inherently hydrophobic, exhibiting poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory vehicle for stock preparation. However, DMSO is toxic to mammalian cells and can independently alter cellular metabolism and membrane permeability. To prevent solvent-induced artifacts, the formulation strategy dictates preparing a highly concentrated master stock so that the final working concentration of DMSO in the cell culture media never exceeds 0.1% (v/v)[3].

Table 1: Physicochemical Properties and Formulation Parameters
ParameterSpecificationExperimental Rationale
Compound Name N-methyl-1-phenyl-1H-pyrazol-5-amineCore anti-inflammatory scaffold[1].
CAS Number 1482-35-5Unique chemical identifier.
Molecular Weight 173.2 g/mol Required for accurate molarity calculations.
Primary Solvent Tissue-Culture Grade DMSOEnsures complete dissolution without microbial contamination.
Stock Concentration 100 mMAllows for high-dilution working solutions.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and basal stress responses[3].

Experimental Protocols: Cell Culture and Screening

The following protocol outlines the preparation, treatment, and dual-assay validation of the aminopyrazole scaffold using RAW 264.7 macrophages.

Step 1: Cell Culture and Seeding
  • Media Preparation: Culture RAW 264.7 cells in high-glucose Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS) and 1% Penicillin-Streptomycin.

    • Causality Check: FBS must be heat-inactivated (56°C for 30 minutes) to destroy complement proteins. Active complement proteins can independently bind LPS or activate macrophages, leading to high background noise and inconsistent stimulation.

  • Seeding: Harvest cells at 80% confluency using a cell scraper (avoid trypsin, which can cleave surface receptors like TLR4). Seed the cells into a 96-well plate at a density of 1.5×105 cells/well in 100 µL of media.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery[2].

Step 2: Compound Pre-Treatment
  • Working Solutions: Serially dilute the 100 mM DMSO compound stock in complete culture media to achieve desired screening concentrations (e.g., 10 µM, 50 µM, 100 µM), ensuring DMSO remains ≤0.1%.

  • Pre-treatment: Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media. Include a vehicle control well (0.1% DMSO media).

  • Incubation: Pre-treat the cells for 2 to 6 hours[2].

    • Causality Check: Pre-treatment is critical. It allows the small molecule to permeate the cell membrane and achieve steady-state intracellular concentrations, effectively occupying kinase domains (like p38 MAPK) before the rapid phosphorylation cascade initiated by LPS begins.

Step 3: LPS Stimulation
  • LPS Preparation: Reconstitute ultra-pure E. coli LPS in endotoxin-free water to a 1 mg/mL stock.

  • Stimulation: Add LPS directly to the pre-treated wells to achieve a final concentration of 100 ng/mL to 1 µg/mL[2][3].

  • Incubation: Incubate the plate for an additional 18 to 24 hours to allow for robust cytokine transcription, translation, and secretion[2].

Step 4: Harvest and Dual-Assay Validation
  • Supernatant Collection (ELISA): Centrifuge the 96-well plate at 1000 rpm for 5 minutes.

    • Causality Check: Severe inflammation can cause macrophages to detach. Centrifugation pellets floating cells, ensuring they are not aspirated into the ELISA plate. Lysed cells in an ELISA will spike intracellular TNF-α levels, artificially skewing the secreted cytokine quantification.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant to a new plate for TNF-α quantification via a standard sandwich ELISA kit[2].

  • Viability Normalization (MTT): To the remaining cells and media in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Remove the media, dissolve the purple formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm[2].

Workflow Seed Seed RAW 264.7 (1.5 x 10^5 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat Compound (0.1% DMSO max, 2-6h) Incubate->Pretreat Stimulate Stimulate with LPS (100 ng/mL, 18-24h) Pretreat->Stimulate Collect Centrifuge & Collect Supernatant Stimulate->Collect Assay ELISA (TNF-α) MTT (Viability) Collect->Assay

Figure 2: Step-by-step experimental workflow for the macrophage cell culture screening assay.

Data Interpretation and Quality Control

To ensure the integrity of the screening data, the assay must meet specific self-validating quality control metrics. A compound is only considered a valid anti-inflammatory hit if it suppresses TNF-α while maintaining high cell viability.

Table 2: Assay Quality Control Metrics
ParameterAcceptable RangeTroubleshooting / Causality
Cell Viability (Vehicle Control) > 95%If low, check incubator calibration or cell passage number. High passage RAW 264.7 cells lose viability and receptor expression.
Cell Viability (Compound Treated) > 80%If < 80%, the compound concentration is cytotoxic. The observed drop in TNF-α is an artifact of cell death, not pathway inhibition. Reduce the dose.
TNF-α Induction (LPS alone) > 10-fold over basalIf low, check the LPS stock for degradation, or verify that the FBS used in the media was properly heat-inactivated.

References

  • Source: PLOS One / PubMed Central (PMC)
  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.
  • Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.

Sources

Method

protocols for dissolving N-methyl-1-phenyl-1H-pyrazol-5-amine in organic solvents

Application Note: Protocols for the Dissolution and Handling of N-Methyl-1-phenyl-1H-pyrazol-5-amine Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals. Executive Summary N-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Dissolution and Handling of N-Methyl-1-phenyl-1H-pyrazol-5-amine

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals.

Executive Summary

N-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1482-35-5)[1] is a critical heterocyclic building block frequently utilized in the design and synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors and anti-TNF-α pharmacological agents [1][2]. Because assay reproducibility and synthetic yields are highly dependent on the complete solvation of the starting materials, establishing a high-fidelity dissolution protocol is paramount. This guide provides field-proven, mechanistically grounded protocols for solvating this compound across both in vitro biological screening and synthetic chemistry workflows.

Physicochemical Profiling & Solvation Mechanics

To dissolve a compound effectively, one must understand the forces holding its solid state together. N-methyl-1-phenyl-1H-pyrazol-5-amine possesses a secondary amine (-NH-CH3) acting as a hydrogen bond donor, and a pyrazole ring containing an sp2-hybridized nitrogen acting as a hydrogen bond acceptor [3][3].

In the crystalline solid state, these functional groups form stable intermolecular hydrogen-bonded dimers or polymeric chains. To achieve dissolution, the chosen solvent must provide a lower-energy state by outcompeting these solute-solute interactions.

  • For Biological Assays: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are required. The highly polarized S=O bond in DMSO acts as a potent hydrogen bond acceptor, effectively disrupting the pyrazole-amine network and fully solvating the monomeric compound [1][2].

  • For Synthetic Chemistry: Halogenated solvents (Dichloromethane) or esters (Ethyl Acetate) provide excellent solvation due to their ability to engage in dipole-dipole interactions with the lipophilic phenyl and pyrazole rings, making them ideal for liquid-liquid extraction [1][4].

Table 1: Quantitative Physicochemical Profile

Property Value Solvation Implication
CAS Number 1482-35-5[1] Identifier for procurement and QC.
Molecular Weight 173.21 g/mol [5] Low MW facilitates rapid diffusion in solvent.
Formula C10H11N3[3] High carbon-to-heteroatom ratio indicates lipophilicity.
H-Bond Donors 1 Requires a strong H-bond accepting solvent (e.g., DMSO).

| H-Bond Acceptors | 2 | Can interact with protic solvents, though aqueous solubility remains low. |

Solvent Selection Matrix

Selecting the correct solvent is a function of the downstream application. Table 2 summarizes the optimal solvents based on empirical limits and workflow compatibility.

Table 2: Solvent Comparison for N-methyl-1-phenyl-1H-pyrazol-5-amine

Solvent Max Recommended Conc. Application Causality / Mechanism of Action
100% DMSO 50 mM In vitro assays (HTS) S=O bond disrupts intermolecular H-bonds; universal assay compatibility.
Ethyl Acetate >100 mM Synthetic extraction Dipole interactions solvate the lipophilic phenyl ring; easily evaporated[4].
Dichloromethane >100 mM Chemical synthesis Excellent polarizability matches the aromatic systems of the pyrazole.

| Aqueous Buffer | <0.1 mM | Direct in vivo dosing | Poor solubility due to neutral state at pH 7.4; requires co-solvents (e.g., Tween-80). |

Experimental Protocols

Protocol A: Preparation of High-Fidelity 50 mM Stock Solutions for In Vitro Assays

This protocol ensures a self-validating, fully dissolved stock solution, preventing false negatives in biochemical assays caused by micro-precipitates.

  • Gravimetric Analysis: Accurately weigh 8.66 mg of N-methyl-1-phenyl-1H-pyrazol-5-amine powder into a static-free, amber glass vial. (Causality: Amber glass prevents potential UV-induced degradation of the pyrazole ring).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Cavitation (Sonication): Seal the vial and place it in an ultrasonic water bath at room temperature for 10 minutes. (Causality: High-frequency ultrasonic waves create microscopic cavitation bubbles. The implosion of these bubbles generates localized shear forces that rapidly break the crystal lattice energy, accelerating solvation).

  • Visual Quality Control (QC): Inspect the vial against a strong light source. The solution must be completely transparent with no visible particulates or Schlieren lines.

  • Aliquoting & Storage: Divide the solution into 50 µL aliquots in tightly sealed microcentrifuge tubes and store at -20°C. (Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing cause localized concentration gradients that induce nucleation and irreversible precipitation).

Protocol B: Solvation and Extraction in Synthetic Workflows

Used when synthesizing N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives or similar analogs [1][2].

  • Reaction Quenching: Following the completion of the synthetic step (e.g., N-alkylation), quench the reaction mixture with distilled water.

  • Phase Separation: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the reaction vessel.

  • Agitation: Vigorously stir or shake the separatory funnel for 2 minutes, venting frequently. (Causality: EtOAc/DCM partitions the lipophilic N-methyl-1-phenyl-1H-pyrazol-5-amine away from aqueous salts and polar byproducts).

  • Drying: Collect the organic layer and dry over anhydrous sodium sulfate (Na2SO4) before filtering and concentrating via rotary evaporation [1][4].

Workflow Visualization

G Start N-methyl-1-phenyl-1H-pyrazol-5-amine (Solid Powder) Decision Select Application Pathway Start->Decision InVitro In Vitro Assays / HTS (Polar Aprotic) Decision->InVitro Biological Synthesis Synthetic Chemistry (Halogenated / Esters) Decision->Synthesis Chemical DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO DCM Dissolve in DCM or EtOAc (>100 mM) Synthesis->DCM QC1 Vortex & Sonicate (10 min) Check for clear solution DMSO->QC1 QC2 Liquid-Liquid Extraction or Direct Reaction DCM->QC2 Storage Aliquot & Store at -20°C (Protect from moisture) QC1->Storage

Workflow for the dissolution and quality control of N-methyl-1-phenyl-1H-pyrazol-5-amine.

Troubleshooting & Analytical Quality Control

To ensure the integrity of your self-validating system, implement the following QC measures:

  • Precipitation upon Aqueous Dilution: If the 50 mM DMSO stock crashes out when diluted into an aqueous assay buffer (e.g., PBS), the final DMSO concentration is likely too low to maintain solubility. Solution: Ensure the intermediate dilution steps maintain at least 1-5% DMSO, or incorporate a surfactant like 0.1% Tween-20 into the assay buffer to create solubilizing micelles.

  • LC-MS Verification: Periodically verify the integrity of stored DMSO stock solutions using Liquid Chromatography-Mass Spectrometry (LC-MS). N-methyl-1-phenyl-1H-pyrazol-5-amine should present a clean molecular ion peak at m/z 174.1 [M+H]+ [3][3].

References

  • Lacerda RB, da Silva LL, de Lima CKF, Miguez E, Miranda ALP, Laufer SA, et al. (2012) Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS ONE 7(10): e46925. URL:[Link]

  • PubChemLite / Université du Luxembourg. N-methyl-1-phenyl-1h-pyrazol-5-amine hydrochloride (C10H11N3) Structural Information. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-methyl-1-phenyl-1H-pyrazol-5-amine in DMSO

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-1-phenyl-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO). By u...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-1-phenyl-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and employing systematic troubleshooting, you can overcome these issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-methyl-1-phenyl-1H-pyrazol-5-amine is not dissolving in DMSO at my desired concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving a compound are often due to kinetic rather than thermodynamic limitations. Before making significant changes to your protocol, it's essential to ensure that you've given the compound ample opportunity to dissolve.

Initial Troubleshooting Steps:

  • Vortexing: Begin by vortexing the solution vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solute particles.

  • Gentle Heating: If the compound remains undissolved, gentle warming can increase solubility. Place the vial in a water bath at 37-40°C for 10-15 minutes.[1] Avoid higher temperatures, which could lead to compound degradation.

  • Sonication: For persistent issues, sonication is a highly effective method. The high-frequency sound waves break apart compound aggregates and facilitate dissolution.[2][3][4] A 15-30 minute sonication bath treatment is typically sufficient.

Diagram 1: Initial Solubility Troubleshooting Workflow

G A Start: Incomplete Dissolution B Vortex thoroughly (1-2 min) A->B C Is it dissolved? B->C D Gentle Warming (37-40°C, 10-15 min) C->D No H Solution Prepared C->H Yes E Is it dissolved? D->E F Sonication (15-30 min) E->F No E->H Yes G Is it dissolved? F->G G->H Yes I Proceed to Advanced Troubleshooting G->I No

Caption: A step-by-step guide for initial troubleshooting of solubility.

Q2: I've tried the initial steps, but my compound still isn't dissolving. What's the next course of action?

A2: If basic dissolution techniques are unsuccessful, you may be exceeding the compound's thermodynamic solubility limit in pure DMSO. The next steps involve modifying the solvent system.

  • Co-solvents: Introducing a co-solvent can alter the polarity of the solvent mixture and improve solubility.[5][6]

    • Water: While it may seem counterintuitive, for some compounds, adding a small percentage of water to DMSO can enhance solubility. However, be aware that excessive water can also cause precipitation.[7][8][9]

    • Ethanol or PEG 400: These are common co-solvents used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[6]

  • pH Adjustment: The amine group on N-methyl-1-phenyl-1H-pyrazol-5-amine can be protonated in an acidic environment. This ionized form is often more soluble in polar solvents. A small amount of a weak acid (e.g., HCl) can be added to the DMSO to lower the pH.

Q3: Could the quality of my DMSO be affecting the solubility?

A3: Yes, the quality of your DMSO is a critical factor.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7][8][9][10] This absorbed water can significantly decrease the solubility of many organic compounds.[7][9][11]

  • Best Practices for DMSO Handling:

    • Always use anhydrous (dry), high-purity DMSO.

    • Purchase DMSO in small-volume bottles to minimize exposure to air each time the bottle is opened.

    • Store DMSO in a tightly sealed container in a dry environment, such as a desiccator.

Table 1: DMSO Quality and Handling Recommendations

ParameterRecommendationRationale
Purity Anhydrous (≥99.9%)Minimizes impurities that can affect solubility.
Handling Use a fresh, sealed bottlePrevents water absorption from the atmosphere.
Storage Tightly sealed, in a desiccatorProtects from moisture and maintains solvent integrity.

Advanced Troubleshooting and Protocols

Protocol 1: Stepwise Co-Solvent Addition

This protocol provides a systematic way to test the effect of a co-solvent on the solubility of N-methyl-1-phenyl-1H-pyrazol-5-amine.

  • Prepare a Suspension: Add your compound to the desired final volume of DMSO and vortex to create a uniform suspension.

  • Incremental Co-Solvent Addition: Add a small aliquot (e.g., 1-5% of the total volume) of your chosen co-solvent (e.g., anhydrous ethanol).

  • Vortex and Observe: Vortex the mixture thoroughly for 1-2 minutes and visually inspect for dissolution.

  • Repeat if Necessary: If the compound is not fully dissolved, repeat steps 2 and 3, keeping track of the total volume of co-solvent added. Do not exceed a co-solvent concentration that may be incompatible with your downstream assay.

Diagram 2: Co-solvent Troubleshooting Workflow

G A Start: Undissolved in pure DMSO B Add 1-5% Co-solvent (e.g., Ethanol) A->B C Vortex and Observe B->C D Is it dissolved? C->D E Solution Prepared D->E Yes F Repeat Co-solvent Addition D->F No F->B

Caption: A systematic approach to using co-solvents to improve solubility.

Chemical Properties of N-methyl-1-phenyl-1H-pyrazol-5-amine

Understanding the chemical nature of your compound is key to troubleshooting solubility.

  • Structure: N-methyl-1-phenyl-1H-pyrazol-5-amine (C10H11N3) is a substituted pyrazole.[12][13] The presence of the phenyl group contributes to its nonpolar character, while the amine and pyrazole nitrogens provide polar sites for interaction with solvents.

References

  • Envirostar. (2023, May 15).
  • Patsnap Eureka. (2026, March 11).
  • Envirostar. (2023, April 21).
  • Neuroquantology. (n.d.). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Benchchem. (n.d.). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Hielscher Ultrasonics. (n.d.). Pharmaceutical Nanosuspensions with Improved Bioavailability.
  • Benchchem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media.
  • RSC Publishing. (n.d.).
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • ChemicalBook. (2026, January 13). 5-Amino-3-methyl-1-phenylpyrazole.
  • ResearchGate. (2009, July 17). (PDF)
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Journal of Chemical & Engineering Data. (2002, June 17). Solubility of Dilute SO2 in Dimethyl Sulfoxide.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (n.d.).
  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Impactfactor. (2024, November 9). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • MDPI. (2022, August 12).
  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

Sources

Optimization

N-methyl-1-phenyl-1H-pyrazol-5-amine mass spectrometry ionization troubleshooting

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Mass spectrometry is not a black box; it is a system governed by gas-phase thermodynamics and acid-base chemistry.

When analyzing N-methyl-1-phenyl-1H-pyrazol-5-amine , researchers frequently encounter signal suppression, unexpected fragmentation, and chromatographic anomalies. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure your data is structurally sound and highly reproducible.

Diagnostic Dashboard: Physicochemical & MS Parameters

Before altering any instrument parameters, it is critical to understand the intrinsic properties of the analyte. The pyrazole core and the exocyclic amine dictate how this molecule behaves in the electrospray ionization (ESI) source.

ParameterValueMechanistic Implication for MS
Molecular Formula C10H11N3[1]Determines the exact monoisotopic mass.
Monoisotopic Mass 173.10 g/mol Base mass for all calculations.
Target Precursor Ion 174.1 m/z ([M+H]+)Primary target for positive ion mode (ESI+).
Pyrazole Ring pKa ~2.78[2]Extremely weak base; requires highly acidic conditions to protonate efficiently.
Exocyclic Amine pKa ~4.5 - 5.0Primary site of protonation in ESI+; susceptible to in-source cleavage.
Typical Adducts 196.1 (+Na), 212.1 (+K)Alkali metals aggressively compete with protons for pyrazole nitrogen lone pairs.

Causality-Driven Troubleshooting (FAQs)

Q: Why is the [M+H]+ signal (m/z 174.1) weak or completely suppressed in ESI+ mode?

The Causality: Ionization efficiency is dictated by the pH of the mobile phase relative to the molecule's pKa. The unsubstituted pyrazole ring has a remarkably low conjugate acid pKa of approximately 2.78[2]. While the exocyclic N-methylamine group provides a localized increase in basicity, the overall molecule remains a weak base. If your mobile phase pH exceeds 3.5, the equilibrium shifts toward the neutral species in solution, drastically reducing the abundance of pre-formed ions available for gas-phase transfer. The Solution: Acidify the aqueous mobile phase with 0.1% to 0.2% Formic Acid (FA). This locks the pH below 2.7, ensuring maximum protonation of the amine prior to droplet desolvation.

Q: I am observing a dominant peak at m/z 143.1 instead of the expected m/z 174.1 parent ion. Is this an impurity?

The Causality: This is rarely an impurity; it is a classic manifestation of In-Source Fragmentation (ISF). N-methyl-1-phenyl-1H-pyrazol-5-amine has a monoisotopic mass of 173.1[1]. The peak at m/z 143.1 corresponds to the neutral loss of the exocyclic N-methylamine group (-31 Da, CH3​NH2​ ). When the Declustering Potential (DP) or Fragmentor Voltage is set too high, the kinetic energy imparted to the ions in the intermediate pressure region of the source exceeds the bond dissociation energy of the C5-N bond. The Solution: Titrate the DP downwards (e.g., from 80V to 20V) while monitoring the ratio of m/z 174.1 to 143.1. The optimal voltage is where the 174.1 peak is maximized and the 143.1 peak drops below 5% relative abundance.

Q: My spectra show significant adduct formation ([M+Na]+ at m/z 196.1) that resists pH optimization. How do I resolve this?

The Causality: Pyrazole nitrogens are excellent ligands for transition and alkali metals[3]. Trace sodium from borosilicate glassware or lower-grade solvents will aggressively outcompete protons for the pyrazole binding sites during the final stages of droplet evaporation. The Solution: Introduce a volatile buffer. Adding 2–5 mM Ammonium Formate to the mobile phase provides an overwhelming excess of NH4+​ ions. In the gas phase, NH4+​ readily donates a proton to the pyrazole, neutralizing the ammonia and yielding the desired [M+H]+ ion, effectively suppressing sodium adduction.

Q: Why does this compound exhibit broad or split chromatographic peaks during LC-MS analysis?

The Causality: Substituted pyrazoles frequently exhibit complex conformational dynamics. While the 1-phenyl substitution prevents annular tautomerism at the N1 position, the exocyclic N-methylamine group can adopt multiple stable conformers due to restricted rotation around the C5-N bond[4]. If the interconversion rate between these conformers is similar to the chromatographic timescale, peak splitting or broadening occurs. The Solution: Increase the LC column compartment temperature to 45–50°C. The added thermal energy accelerates conformer interconversion, resulting in a single, sharp, coalesced peak.

Self-Validating Experimental Protocol: ESI+ Optimization

To ensure trustworthiness, this protocol utilizes a "titration and lock" mechanism. By intentionally inducing failure (fragmentation) and dialing back, you mathematically identify the optimal energetic threshold rather than relying on empirical guessing.

Step 1: System Suitability & Calibration Check

  • Infuse a known positive tuning mix (e.g., Reserpine or manufacturer Tune Mix) at 10 µL/min.

  • Validation Check: Ensure mass accuracy is within < 5 ppm and the baseline signal-to-noise (S/N) meets manufacturer specifications. Do not proceed if the source is contaminated.

Step 2: Precursor Ion Isolation (Q1 Optimization)

  • Prepare a 100 ng/mL solution of N-methyl-1-phenyl-1H-pyrazol-5-amine in 50:50 Methanol:Water containing 0.1% FA and 2 mM Ammonium Formate.

  • Infuse via syringe pump at 10 µL/min, combined via a T-junction with a 0.2 mL/min flow from the LC pump (to simulate actual desolvation thermodynamics).

  • Validation Check: Scan Q1 from m/z 100 to 300. You must observe m/z 174.1 as the base peak.

Step 3: Voltage Titration (Mitigating In-Source Fragmentation)

  • Set the mass spectrometer to Selected Ion Monitoring (SIM) for both m/z 174.1 (Intact Precursor) and m/z 143.1 (In-Source Fragment).

  • Ramp the Declustering Potential (DP) / Cone Voltage from 10V to 100V in 5V increments.

  • Validation Check: Plot the intensities. Select the highest voltage where the 143.1/174.1 ratio remains strictly below 0.05. This is your locked DP.

Step 4: Collision Energy (CE) Optimization for MRM

  • Isolate m/z 174.1 in Q1. Ramp the Collision Energy in Q2 from 5 eV to 50 eV.

  • Validation Check: Identify the CE that maximizes the transitions to m/z 143.1 (quantifier) and m/z 77.0 (qualifier, representing the phenyl cation). A successful tune will show the precursor ion completely depleted at the optimal CE.

MRM Transition Summary Table
Precursor (m/z)Product (m/z)Collision EnergyNeutral LossMechanistic Causality
174.1 143.1 15 - 20 eV31 Da ( CH3​NH2​ )Cleavage of the exocyclic N-methylamine group.
174.1 77.0 35 - 40 eV97 DaHigh-energy cleavage of the N1-phenyl bond, yielding the phenyl cation.

Logical Workflow Visualization

The following decision tree maps the logical pathway for diagnosing and resolving signal loss for pyrazole-based amines in ESI+.

MSTroubleshooting Step1 Symptom: Weak [M+H]+ (m/z 174.1) Decision1 Are [M+Na]+ (196.1) or [M+K]+ (212.1) dominant? Step1->Decision1 Action1 Add 2-5 mM Ammonium Formate to outcompete alkali metals Decision1->Action1 Yes Decision2 Is m/z 143.1 present in Q1 full scan? Decision1->Decision2 No Action1->Decision2 Action2 Decrease Declustering Potential to prevent N-methylamine loss Decision2->Action2 Yes Decision3 Is Mobile Phase pH > 4.0? Decision2->Decision3 No Action2->Decision3 Action3 Add 0.1% Formic Acid to protonate pyrazole (pKa ~2.8) Decision3->Action3 Yes Success Optimal ESI+ Ionization Self-Validated Decision3->Success No Action3->Success

Workflow for resolving ESI+ signal suppression in pyrazole-5-amines.

References

1.[1] Title: N-methyl-1-phenyl-1h-pyrazol-5-amine hydrochloride - PubChemLite Source: uni.lu URL:

2.[4] Title: Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC Source: nih.gov URL:

3.[3] Title: Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles Source: researchgate.net URL:

4.[2] Title: Synthesis of pyrazole based pyridine ligands and their use as extractants for nickel(II) and copper(II). Crystal structure of a copper(II) - ligand complex. Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-methyl-1-phenyl-1H-pyrazol-5-amine and 5-amino-1-phenylpyrazole

Introduction In the landscape of medicinal chemistry and materials science, aminopyrazoles are foundational building blocks for the synthesis of a vast array of bioactive molecules and functional materials.[1][2] Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, aminopyrazoles are foundational building blocks for the synthesis of a vast array of bioactive molecules and functional materials.[1][2] Among these, 1-phenyl-substituted 5-aminopyrazoles are particularly prevalent scaffolds. This guide provides an in-depth, comparative analysis of the reactivity of two closely related analogues: 5-amino-1-phenylpyrazole , a primary amine, and N-methyl-1-phenyl-1H-pyrazol-5-amine , its secondary amine counterpart.

Understanding the nuanced differences in their reactivity is critical for researchers, scientists, and drug development professionals. The addition of a single methyl group to the exocyclic amine dramatically alters the electronic and steric profile of the molecule, thereby dictating its behavior in chemical transformations. This guide will dissect these differences, explaining the causality behind experimental outcomes and providing validated protocols to empower rational synthetic design.

Structural and Physicochemical Properties

The fundamental difference between the two subject compounds lies in the substitution at the exocyclic amino group. 5-amino-1-phenylpyrazole possesses a primary amine (-NH₂), while N-methyl-1-phenyl-1H-pyrazol-5-amine features a secondary amine (-NHCH₃).[3] This seemingly minor structural change has profound implications for their chemical properties.

Property5-amino-1-phenylpyrazoleN-methyl-1-phenyl-1H-pyrazol-5-amine
Structure 5-amino-1-phenylpyrazole3-methyl-1-phenyl-1H-pyrazol-5-amine structure for analogy(Structure shown is 3-methyl-1-phenyl-1H-pyrazol-5-amine for structural analogy)
CAS Number 826-85-7[4]1131-18-6 (for 3-methyl analogue)[5]
Molecular Formula C₉H₉N₃[4]C₁₀H₁₁N₃[5]
Molecular Weight 159.19 g/mol [4]173.21 g/mol [5]
Amine Type Primary[6]Secondary[6]
Appearance White to light yellow powder or crystal[2]Yellow crystalline powder[7]

Comparative Reactivity Analysis: Electronic vs. Steric Effects

The reactivity of the exocyclic amino group in these pyrazoles is a delicate interplay between its nucleophilicity, basicity, and the steric environment around the nitrogen atom. The N-methyl group is the primary determinant of the differences observed.

G cluster_0 N-methyl-1-phenyl-1H-pyrazol-5-amine (Secondary Amine) cluster_1 5-amino-1-phenylpyrazole (Primary Amine) a1 Increased Electron Density (+I Inductive Effect of CH₃) a3 Higher Basicity a1->a3 enhances a4 Modulated Nucleophilicity a1->a4 increases electronic component a2 Increased Steric Hindrance (Bulk of CH₃ group) a2->a4 decreases accessibility b3 Lower Basicity b4 High Nucleophilicity b1 Baseline Electron Density b1->b3 b2 Minimal Steric Hindrance (Two H atoms) b2->b4 maximizes accessibility Reactivity Reactivity Reactivity->a4 governed by balance Reactivity->b4 governed by accessibility

Caption: Factors influencing the reactivity of primary vs. secondary aminopyrazoles.

Basicity and Nucleophilicity
  • Basicity : Secondary amines are typically more basic than primary amines.[6] The methyl group in N-methyl-1-phenyl-1H-pyrazol-5-amine is electron-donating (+I inductive effect), pushing electron density onto the nitrogen atom. This increased electron density makes the lone pair more available to accept a proton, thus increasing basicity compared to the unsubstituted 5-amino-1-phenylpyrazole.[6][8]

  • Nucleophilicity : While related, basicity and nucleophilicity are not synonymous. Nucleophilicity involves the rate of attack on an electrophilic carbon. The increased electron density from the methyl group also enhances the intrinsic nucleophilicity of the nitrogen. However, this electronic enhancement is often counteracted by steric hindrance.[9][10] For N-methyl-1-phenyl-1H-pyrazol-5-amine, its effectiveness as a nucleophile is highly dependent on the size of the electrophile. It will be a strong nucleophile towards small electrophiles but will show reduced reactivity towards bulky substrates.[11] In contrast, the primary amine of 5-amino-1-phenylpyrazole, with its minimal steric hindrance, is highly accessible and generally acts as an excellent nucleophile for a wide range of electrophiles.[9]

Steric Hindrance

Steric hindrance is the most significant differentiating factor in the synthetic utility of these two compounds.[12] The methyl group on the secondary amine creates a more crowded environment around the nitrogen atom. This physical bulk can slow down or even prevent reactions by impeding the approach of an electrophile to the nitrogen's lone pair.[13][14] This effect becomes more pronounced as the size of the reacting electrophile increases. The primary amine, with only small hydrogen atoms attached, presents a much more accessible reaction site.

Reactivity Towards Common Electrophiles: A Head-to-Head Comparison

The differing electronic and steric profiles lead to distinct outcomes in common synthetic transformations.

Reaction Type5-amino-1-phenylpyrazole (Primary)N-methyl-1-phenyl-1H-pyrazol-5-amine (Secondary)Mechanistic Rationale
N-Acylation Reacts readily with acyl chlorides and anhydrides to form stable N-acyl amides.[15]Reacts to form N-methyl-N-acyl amides. The reaction rate may be slower, especially with bulky acylating agents.[9]Lower steric hindrance in the primary amine allows for rapid attack on the carbonyl carbon. The secondary amine's reactivity is a trade-off between higher nucleophilicity and steric bulk.
N-Sulfonylation Forms stable sulfonamides.[16]Forms N-methyl sulfonamides. The reaction proceeds well, often requiring a base like triethylamine.[1][17]Similar to acylation, the reaction is generally feasible for both, but conditions may need to be optimized for the secondary amine to overcome steric effects.
Condensation with Aldehydes/Ketones Reacts to form stable Schiff bases (imines).[1]Cannot form a stable imine. May form an unstable iminium ion or, if an α-proton is present on the carbonyl compound, an enamine.Primary amines undergo condensation with loss of water to form a C=N double bond. Secondary amines lack the second proton on the nitrogen required for the final dehydration step to an imine.
Cyclocondensation A highly versatile precursor for fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) by reacting with 1,3-dicarbonyls or α,β-unsaturated ketones.[18]Can also participate in cyclocondensation, but the N-methyl group will be retained in the final structure, which can influence the product's properties and subsequent reactivity.The reaction proceeds via initial nucleophilic attack followed by cyclization and dehydration. The primary amine's two N-H protons can be lost during aromatization steps, which is not possible for the N-methyl group.

Experimental Protocols and Workflows

General Protocol for N-Acylation

This protocol provides a representative workflow for the acylation of the exocyclic amine, a fundamental reaction for both compounds.

Objective: To synthesize the corresponding N-acyl aminopyrazole derivative.

Materials:

  • 5-amino-1-phenylpyrazole OR N-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Acyl chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyrazole starting material (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for a typical N-acylation reaction.

Conclusion and Synthetic Outlook

The choice between 5-amino-1-phenylpyrazole and N-methyl-1-phenyl-1H-pyrazol-5-amine is a strategic decision in synthetic design, driven by the desired final product and reaction pathway.

  • 5-amino-1-phenylpyrazole (Primary Amine) is the more versatile and generally more reactive nucleophile due to its high accessibility. It is the ideal choice for constructing fused heterocyclic systems where the exocyclic nitrogen is incorporated into a new ring, and for synthesizing primary or secondary amides and sulfonamides.

  • N-methyl-1-phenyl-1H-pyrazol-5-amine (Secondary Amine) offers a route to N-methylated derivatives. Its increased basicity can be advantageous in certain catalytic cycles. However, its utility is tempered by steric hindrance, making it less suitable for reactions with bulky electrophiles. It is the substrate of choice when the N-methyl moiety is a required pharmacophore or structural element in the target molecule.

By understanding the fundamental principles of electronic and steric effects outlined in this guide, researchers can better predict the reactivity of these valuable building blocks, optimize reaction conditions, and accelerate the discovery and development of novel chemical entities.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

  • Benchchem. Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

  • Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.

  • El-Nagger, A. M., et al. (2012). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society.

  • PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information.

  • chemrevise. (2023). Amines.

  • Krygowski, T. M., et al. (2005). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences.

  • El-Malah, A. A., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Modern Organic Chemistry Research.

  • ChemTalk. (2021). Steric Hindrance.

  • ChemistryStudent. (n.d.). Amines (A-Level).

  • SciSpace. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

  • Carter, E. (2025). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Organic Solutions LLC.

  • Ashenhurst, J. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry.

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Benchchem. Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.

  • Google Patents. Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

  • ChemicalBook. (2025). 5-AMINO-1-PHENYLPYRAZOLE.

  • Zenodo. (1949). Electronic interpretation of organic chemistry. effect of substituents on the strength of organic bases.

  • Fiveable. (2025). Steric Hindrance: Organic Chemistry Study Guide.

  • Jarquín Sánchez, C. M. (2021). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium.

  • Ashenhurst, J. (2018). Nucleophilicity of Amines. Master Organic Chemistry.

  • Chem-Impex. 5-Amino-1-phenylpyrazole.

  • Santa Cruz Biotechnology. 5-Amino-1-phenylpyrazole.

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples.

  • Fiveable. (2025). N-methyl groups: Organic Chemistry Study Guide.

  • NIST. (2021). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook.

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.

  • NIST. (2021). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook.

  • ResearchGate. (n.d.). Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and malononitrile using the recycled catalyst.

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

  • ChemicalBook. (2026). 5-Amino-3-methyl-1-phenylpyrazole.

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information.

  • US EPA. (2023). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details - SRS.

  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.

  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

  • Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society.

  • ChemicalBook. (n.d.). 5-AMINO-1-PHENYLPYRAZOLE CAS#: 826-85-7.

  • MDPI. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

Sources

Comparative

comparative analysis of N-methyl-1-phenyl-1H-pyrazol-5-amine synthesis pathways

Comparative Analysis of N-Methyl-1-phenyl-1H-pyrazol-5-amine Synthesis Pathways N-methyl-1-phenyl-1H-pyrazol-5-amine (5-(methylamino)-1-phenylpyrazole) is a privileged structural motif in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N-Methyl-1-phenyl-1H-pyrazol-5-amine Synthesis Pathways

N-methyl-1-phenyl-1H-pyrazol-5-amine (5-(methylamino)-1-phenylpyrazole) is a privileged structural motif in medicinal chemistry, frequently serving as a core scaffold for kinase inhibitors and anti-inflammatory agents. However, the selective exocyclic N-methylation of 5-aminopyrazoles presents a well-documented synthetic challenge.

This guide provides an objective, data-driven comparison of three distinct synthesis pathways: the traditional Protection-Deprotection Route , the Direct Electrophilic Methylation Route , and the modern Buchwald-Hartwig Cross-Coupling Route .

Mechanistic Challenges in Aminopyrazole Alkylation

The primary difficulty in synthesizing N-methyl-1-phenyl-1H-pyrazol-5-amine lies in the inherent nucleophilicity of the exocyclic nitrogen. When 1-phenyl-1H-pyrazol-5-amine is subjected to direct alkylation, the first methylation yields a secondary amine. Due to the electron-donating inductive effect of the newly added methyl group, this secondary amine is more nucleophilic than the primary amine starting material. Consequently, the reaction kinetics favor a second alkylation, resulting in a statistical mixture of unreacted starting material, the desired mono-methylated product, and a di-methylated byproduct[1].

To overcome this, chemists must choose between extending the synthetic sequence (Pathway A), accepting lower yields with rigorous chromatography (Pathway B), or utilizing advanced organometallic catalysis (Pathway C).

SynthesisDecision Start Target: N-methyl-1-phenyl- 1H-pyrazol-5-amine Q1 Is high mono-selectivity required without chromatography? Start->Q1 Direct Pathway B: Direct Methylation (Me2SO4 / K2CO3) Q1->Direct No (Fast/Cheap) Q2 Are Pd-catalysts and ligands acceptable? Q1->Q2 Yes (High Purity) Protect Pathway A: Protect-Methylate-Deprotect (Ac2O -> NaH/MeI -> HCl) Q2->Protect No (Traditional/Scalable) Buchwald Pathway C: Buchwald-Hartwig (5-Bromo-pyrazole + MeNH2) Q2->Buchwald Yes (Modern/Direct)

Decision matrix for selecting an N-methylation pathway based on purity and resource constraints.

Pathway A: Protection-Methylation-Deprotection (The Acetamide Route)

This is the most reliable and scalable method. By converting the primary amine into an acetamide, the nitrogen is restricted to a single deprotonation event, completely preventing di-alkylation[2]. The electron-withdrawing acetyl group reduces the nitrogen's nucleophilicity, requiring a strong base (NaH) to generate the reactive amide anion for subsequent SN2 attack on methyl iodide.

Self-Validating Experimental Protocol

Step 1: Acetylation

  • Dissolve 1-phenyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.1 eq) and acetic anhydride (2.5 eq). Stir at room temperature for 3 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly polar primary amine spot confirms complete conversion. Quench with water and extract with EtOAc to yield N-(1-phenyl-1H-pyrazol-5-yl)acetamide.

Step 2: N-Methylation

  • Dissolve the intermediate in anhydrous THF under argon and cool to 0°C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq).

  • Validation: The immediate evolution of H₂ gas (bubbling) visually validates successful deprotonation. Wait until bubbling ceases (approx. 30 mins).

  • Add Methyl Iodide (CH₃I, 1.5 eq) dropwise. Stir at room temperature for 4 hours, then quench with ice water.

Step 3: Deprotection

  • Reflux the resulting N-methylacetamide in 6M HCl for 12 hours.

  • Validation: LC-MS will show the mass shift corresponding to the loss of the acetyl group (M-42). Neutralize with NaOH and extract to isolate the pure N-methyl-1-phenyl-1H-pyrazol-5-amine[2].

ProtectWorkflow A 1-phenyl-1H- pyrazol-5-amine B Acetylation (Ac2O, NaOAc) A->B C N-(1-phenyl-1H-pyrazol- 5-yl)acetamide B->C D N-Methylation (NaH, MeI, THF) C->D E N-methyl-N-(1-phenyl-1H- pyrazol-5-yl)acetamide D->E F Deprotection (HCl, Reflux) E->F G N-methyl-1-phenyl- 1H-pyrazol-5-amine F->G

Chemical workflow of the highly selective protection-methylation-deprotection sequence.

Pathway B: Direct Electrophilic N-Methylation

Direct methylation is a single-step approach utilizing dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide[1]. While synthetically brief, it suffers from poor selectivity due to the kinetic over-alkylation described earlier. It is only recommended when rapid library generation is prioritized over yield, and automated flash chromatography is readily available.

Self-Validating Experimental Protocol
  • Dissolve 1-phenyl-1H-pyrazol-5-amine (1.0 eq) in acetone. Add K₂CO₃ (2.0 eq) and cool to 0°C.

  • Add Dimethyl Sulfate (1.1 eq) dropwise.

  • Validation: The reaction must be strictly monitored via LC-MS every 30 minutes. The protocol is self-validating through peak integration: quench the reaction the moment the di-methylated byproduct peak begins to accelerate in growth relative to the mono-methylated target.

  • Evaporate the solvent and subject the crude mixture to silica gel chromatography to separate the statistical mixture.

Pathway C: Buchwald-Hartwig Cross-Coupling

This modern approach bypasses the primary amine entirely. By starting with 5-bromo-1-phenyl-1H-pyrazole and reacting it with methylamine, the palladium catalyst enforces strict mono-selectivity. Once the secondary amine is formed, its steric bulk, combined with the specific bite angle of bidentate ligands like Xantphos, prevents a second oxidative addition/reductive elimination cycle[3].

Self-Validating Experimental Protocol
  • In an oven-dried Schlenk tube, combine 5-bromo-1-phenyl-1H-pyrazole (1.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and NaOtBu (1.5 eq).

  • Add anhydrous toluene and Methylamine solution (2.0M in THF, 1.5 eq).

  • Validation: Perform three freeze-pump-thaw cycles. The exclusion of oxygen is critical; if the solution turns prematurely black before heating, the Pd(0) catalyst has oxidized, invalidating the run.

  • Heat at 100°C for 12 hours under argon. Filter through Celite and concentrate.

Quantitative Data Comparison

The following table summarizes the experimental metrics for each pathway, allowing researchers to align their synthetic strategy with their laboratory capabilities.

MetricPathway A (Acetamide Route)Pathway B (Direct Route)Pathway C (Buchwald-Hartwig)
Overall Yield 65% - 75%30% - 40%80% - 85%
Mono-Selectivity > 98%< 50% (Statistical Mixture)> 95%
Step Count 311
Total Reaction Time ~ 24 hours4 hours12 hours
Primary Cost Driver Labor / TimeChromatographic PurificationPd Catalyst & Ligands
Best Use Case Large-scale scale-upQuick analog generationHigh-throughput synthesis

Conclusion & Strategic Recommendations

For drug development professionals requiring high-purity N-methyl-1-phenyl-1H-pyrazol-5-amine on a multi-gram scale, Pathway A (Protection-Deprotection) remains the gold standard due to its robust selectivity and low reagent cost[2]. However, for modern discovery labs equipped with inert-atmosphere manifolds and a budget for transition metal catalysts, Pathway C (Buchwald-Hartwig) offers a superior, elegant single-step alternative that circumvents the kinetic pitfalls of direct electrophilic alkylation[3]. Pathway B should be strictly reserved for scenarios where immediate access to the compound is required and low yields are acceptable[1].

References

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhimV94YgRCa9YfrLryOLPZwYDNdmtDlLQzRGvs-16IoVoZudC0kJ4IYJmm9PETkXbTx2Gr6SKnlx55hatprnuikLxEmn6akFTaayQaddUcA9TtRZJ_t0KtTX9nlryE9kCyX069TNwreOZKoI=]
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_L4qRT8vY6CR3hxkYrfXqWRMfpGmOFHQbuMjhF_b-a6cp_kZJYSuSmM3OuOUa-MfwcyAhTDR_1KPeWDmuNQh395CmwnhLMnJcRIGAMuzBMun9gsyxBL0zcZprp3GZyS7U_64yoyqw-efHLfw=]
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoH9SoUDaOBen3XIFboPBSco__QwWtFF1nhXRE5QvL6ulJX4zI6t9duE_ptTUeZWeI-oOWO7zIjFfgaCkPnL3Fya7Qupd8vIrm365UYC2jFD7ZosFHKwja3KCnVC3kR4qgUrVCi8SB2XrgtBCmLhnYnjndCq1I8FmcugqwuArIW1-Amn4-k5rW9Vex1kTWY3HhkI6SDiBvQHIKjPNuvwiWvR014EYPKPt73dJOIPDQXGG5CJep_X50u_M=]

Sources

Validation

Benchmarking N-methyl-1-phenyl-1H-pyrazol-5-amine Derivatives: A Comparative Guide to Enzyme Inhibition Assays

Introduction: The Privileged Pyrazole Scaffold In modern drug discovery, the N-methyl-1-phenyl-1H-pyrazol-5-amine scaffold is recognized as a highly privileged pharmacophore. Its structural geometry allows for precise tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold

In modern drug discovery, the N-methyl-1-phenyl-1H-pyrazol-5-amine scaffold is recognized as a highly privileged pharmacophore. Its structural geometry allows for precise tuning of hydrogen bonding and π−π stacking interactions, making it an ideal core for targeting deep enzyme active sites. As application scientists, we frequently evaluate these derivatives against established clinical standards to validate their translational potential.

This guide provides a rigorous, data-driven comparison of these derivatives across two distinct therapeutic modalities: p38 Mitogen-Activated Protein Kinase (MAPK) inhibition for anti-inflammatory applications [1], and dual Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) inhibition for neurodegenerative diseases [2]. By dissecting the causality behind our experimental choices, we outline self-validating protocols that ensure high-fidelity benchmarking.

Part 1: p38 MAPK Inhibition and Anti-Inflammatory Benchmarking

Mechanism & Causality

When evaluating novel kinase inhibitors, establishing causality between target engagement and the phenotypic readout is paramount. p38 MAPK is a serine/threonine kinase pivotal in regulating pro-inflammatory cytokines like TNF-α. N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives act as competitive inhibitors by occupying the ATP-binding pocket of p38 MAPK. This prevents the phosphorylation of downstream transcription factors, effectively uncoupling the kinase from upstream MKK3/6 signaling and halting TNF-α transcription [1]. In our benchmarking workflows, the pyridinyl-imidazole derivative SB-203580 serves as the gold-standard reference due to its well-characterized binding kinetics.

G LPS LPS / Stress TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK Signaling Cascade p38 p38 MAPK MKK->p38 Phosphorylation TNFa TNF-α Production p38->TNFa Gene Transcription Inhibitor Pyrazole Derivatives (e.g., 4f) Inhibitor->p38 Competitive Inhibition Standard SB-203580 (Standard) Standard->p38 Reference Inhibition

Fig 1. p38 MAPK signaling pathway and the competitive inhibition mechanism of pyrazole derivatives.

Quantitative Data Comparison
CompoundStructural ModificationTNF-α Inhibition (%) at 10 µMp38α IC₅₀ (µM)Reference Standard
Derivative 4a Morpholinoethoxy-naphthalen96.9%3.6SB-203580
Derivative 4f 4-Chlorobenzylidene93.2%1.6SB-203580
SB-203580 Pyridinyl-imidazole (Control)>98.0%0.3N/A
Self-Validating Protocol: In Vitro Macrophage TNF-α Inhibition Assay

A critical failure point in many published assays is the inability to distinguish between true target inhibition and baseline solvent toxicity. This protocol incorporates strict internal controls to create a self-validating system.

  • Cell Preparation & Seeding: Seed murine peritoneal macrophages in 96-well plates at 1×105 cells/well.

    • Causality: Primary macrophages provide a more physiologically relevant TLR4 response cascade than immortalized, highly passaged cell lines.

  • Pre-incubation (The Validation Step): Treat cells with vehicle (0.1% DMSO, negative control), SB-203580 (positive control), or pyrazole derivatives for 1 hour.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium in the ATP-binding pocket prior to kinase activation by the stimulus.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS). Crucially, maintain a "No LPS + Vehicle" well to establish the baseline TNF-α expression noise.

  • Incubation & Harvest: Incubate for 24 hours at 37°C. Centrifuge to pellet cells and carefully collect the supernatant to avoid membrane debris interference.

  • Quantification: Measure TNF-α levels using a standard sandwich ELISA at 450 nm. Calculate the IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).

Part 2: Cholinesterase Inhibition for Neurodegenerative Therapeutics

Mechanism & Causality

Neurodegenerative drug discovery increasingly relies on multi-target directed ligands (MTDLs). Sulfenylated 5-aminopyrazoles represent a breakthrough in this space, acting as dual inhibitors of AChE and BuChE [2]. In advanced Alzheimer's disease, BuChE compensates for declining AChE levels, making dual or BuChE-selective inhibition clinically relevant. Mechanistically, the pyrazole moiety anchors to the peripheral anionic site (PAS) while the sulfenylated extensions probe the catalytic active site (CAS), physically blocking substrate access. Donepezil is utilized as the clinical benchmark.

G Step1 Enzyme Preparation (AChE / BuChE) Step2 Incubate Enzyme + Inhibitor [15 min, 25°C] Step1->Step2 Step3 Add DTNB (Ellman's Reagent) + ATCI / BTCI Substrate Step2->Step3 Equilibrium Reached Step4 Thiocholine + DTNB Reaction (Produces TNB- anion) Step3->Step4 Substrate Hydrolysis Step5 Absorbance Readout (412 nm) Step4->Step5 Colorimetric Shift Step6 Calculate IC50 (Non-linear regression) Step5->Step6

Fig 2. Self-validating modified Ellman's assay workflow for cholinesterase inhibition benchmarking.

Quantitative Data Comparison
CompoundSubstitution PatternAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity (AChE/BuChE)Reference Standard
Derivative 3b 4-NO₂ Sulfenylation1.634 ± 0.0660.028 ± 0.019~58x (BuChE selective)Donepezil
Derivative 3d 2,4-DiCl Sulfenylation3.905 ± 0.0910.575 ± 0.054~6.8x (BuChE selective)Donepezil
Donepezil Benzylpiperidine (Control)0.014 ± 0.0023.120 ± 0.150~0.004x (AChE selective)N/A
Self-Validating Protocol: Modified Ellman's Assay

This colorimetric assay continuously monitors the hydrolysis of acetylthiocholine. To prevent false positives from compound auto-fluorescence or non-enzymatic degradation, the system must be rigorously controlled.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

    • Causality: Maintaining exactly pH 8.0 is critical; the Ellman's reagent (DTNB) requires a slightly alkaline environment for optimal ionization of the yellow TNB anion, while avoiding the spontaneous alkaline hydrolysis of the substrate.

  • Assay Assembly: In a 96-well microplate, combine:

    • 140 µL of buffer.

    • 20 µL of enzyme (AChE from electric eel or BuChE from equine serum).

    • 20 µL of the pyrazole derivative (e.g., 3b) or Donepezil (positive control).

    • Validation Control: Include a "Blank" (buffer replacing the enzyme) to subtract non-enzymatic substrate hydrolysis from the final calculations.

  • Incubation: Incubate at 25°C for 15 minutes.

    • Causality: This allows the inhibitor to form a stable complex with the enzyme's active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

  • Kinetic Readout: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes. The rate of color formation (TNB anion) is inversely proportional to the degree of enzyme inhibition.

References

  • Lacerda, R. B., et al. "Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production." PLoS ONE, vol. 7, no. 10, 2012, e46925.[Link]

  • Rani, P., et al. "Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease." RSC Medicinal Chemistry, vol. 16, no. 6, 2025.[Link]

Comparative

comparing solvent effects on N-methyl-1-phenyl-1H-pyrazol-5-amine reaction kinetics

Comparative Guide: Solvent Effects on N-Methyl-1-phenyl-1H-pyrazol-5-amine Reaction Kinetics Introduction N-methyl-1-phenyl-1H-pyrazol-5-amine (and its closely related 3-methyl analogs) are highly versatile synthons in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Solvent Effects on N-Methyl-1-phenyl-1H-pyrazol-5-amine Reaction Kinetics

Introduction N-methyl-1-phenyl-1H-pyrazol-5-amine (and its closely related 3-methyl analogs) are highly versatile synthons in the development of pharmaceuticals, including pyrazolopyridines and azopyrroles. However, the kinetic profiling of these compounds is notoriously complex. The pyrazole core possesses multiple protonation sites, and the exocyclic amine's nucleophilicity is heavily dictated by tautomeric equilibrium and solvation dynamics. As a Senior Application Scientist, I have observed that improper solvent selection is the primary cause of kinetic stalling and off-target dimerization in pyrazole functionalization. This guide provides an objective, data-driven comparison of solvent effects on the reaction kinetics of these amines, grounded in density functional theory (DFT) and empirical kinetic profiling.

Mechanistic Causality of Solvent-Solute Interactions

The reactivity of 1-phenyl-1H-pyrazol-5-amines is governed by their ability to form Intermolecular Hydrogen Bonds (IMHB) with the solvent matrix.

  • Transition State Stabilization via IMHB: DFT calculations and pKa profiling reveal that polar protic solvents (e.g., water, ethanol) explicitly interact with the N1 atom and the amine group of the pyrazole core. These IMHBs exhibit an average thermodynamic strength of 5.0 to 6.7 kcal/mol[1][2]. By stabilizing the highly polar transition states, protic solvents lower the activation energy required for nucleophilic attack, thereby accelerating the reaction rate.

  • Hydrogen Atom Transfer (HAT) Dynamics: In photocatalytic dicarbonylation reactions, the solvent plays a dual role. While polar aprotic solvents like acetonitrile (ACN) dissolve the organic substrates, the addition of water acts as an essential co-solvent and reagent. Water facilitates the HAT process, which is a critical initiation step for activating triplet oxygen species; without it, the reaction kinetics plateau prematurely[3].

Comparative Kinetic Performance Across Solvent Classes

To objectively evaluate solvent efficacy, we must compare kinetic outcomes across different reaction paradigms:

  • Non-Polar Solvents (e.g., Toluene): Non-polar environments induce a severe kinetic blockade. In oxidative dehydrogenative couplings of pyrazol-5-amines, toluene fails to solvate the cationic intermediates, resulting in zero product formation[4]. The lack of IMHB capability leaves the transition state entropically and enthalpically unsupported.

  • Polar Aprotic Solvents (e.g., CH₂Cl₂, ACN): These solvents offer moderate to excellent kinetics depending on the reaction mechanism. In oxidative couplings, CH₂Cl₂ provides sluggish kinetics and modest yields (~46%)[4]. Conversely, in visible-light-mediated dicarbonylations, ACN emerges as the optimal solvent, balancing substrate solubility with the necessary polarity to support radical intermediates without sequestering the basic amine[3].

  • Polar Protic Solvents (e.g., EtOH): Ethanol significantly accelerates kinetics in oxidative pathways. By actively participating in proton shuttling, EtOH yields the highest conversion rates (e.g., 67% yield) for azopyrrole synthesis, heavily outperforming aprotic alternatives[4].

  • Aqueous Micellar Systems (Water + SDS): For multicomponent Mannich-type condensations, standard organic solvents result in slow kinetics and high rates of unwanted dimerization. Transitioning to an aqueous sodium dodecyl sulfate (SDS) micellar system accelerates the reaction dramatically (84–98% yield). The causality is twofold: the hydrophobic micelle core locally concentrates the pyrazole amine and aldehydes, overcoming the entropic penalty of multicomponent assembly, while the surrounding water network stabilizes the polar transition states via extensive hydrogen bonding[5].

Quantitative Data Comparison

The following table summarizes the kinetic impact of solvent selection on pyrazol-5-amine functionalization.

Solvent SystemReaction ParadigmKinetic Impact & Mechanistic DriverPeak Yield
Toluene Oxidative CouplingStalled: Inability to stabilize polar transition states or form IMHBs.0%[4]
CH₂Cl₂ Oxidative CouplingModerate: Partial solvation of intermediates; lacks proton-shuttling.46%[4]
Ethanol (EtOH) Oxidative CouplingAccelerated: Optimal IMHB formation (~5-6 kcal/mol) stabilizes TS.67%[4]
Acetonitrile (ACN) + H₂O Photocatalytic DicarbonylationAccelerated: ACN provides solubility; H₂O facilitates essential HAT.Excellent[3]
Organic Solvents Multicomponent CondensationSlow/Dimerization: Fails to overcome entropic barriers of assembly.Low[5]
Water + SDS (Micellar) Multicomponent CondensationHighly Accelerated: Hydrophobic concentration + polar TS stabilization.84–98%[5]

Self-Validating Experimental Protocols

Protocol A: Kinetic Profiling of Oxidative Coupling (Protic vs. Non-Polar) Objective: Validate the kinetic acceleration provided by IMHB in polar protic solvents.

  • Preparation: In two separate 25 mL reaction flasks, introduce 1 mmol of the pyrazol-5-amine derivative.

    • Causality: Using identical molarities ensures that baseline collision frequencies are controlled across both environments.

  • Catalyst & Oxidant Addition: To each flask, add CuI (0.05 mmol), 1,10-phenanthroline (0.15 mmol), and aqueous TBHP (1.5 mmol)[4].

    • Causality: CuI/phenanthroline serves as the electron transfer mediator, while TBHP acts as the terminal oxidant.

  • Solvent Introduction: Add 2.0 mL of Toluene to Flask A, and 2.0 mL of EtOH to Flask B[4].

  • Self-Validating Kinetic Sampling: Stir both mixtures at room temperature. At 30-minute intervals, extract 10 µL aliquots, quench with sodium thiosulfate, and analyze via TLC and HPLC.

    • Causality: Real-time HPLC monitoring confirms that Flask A (Toluene) remains unreacted due to transition state destabilization, while Flask B (EtOH) shows rapid conversion, validating the IMHB-driven kinetic acceleration.

Protocol B: Micellar-Accelerated Multicomponent Condensation Objective: Utilize hydrophobic effects to overcome the entropic barriers of multicomponent reactions.

  • Micelle Formation: Dissolve 10 mol% Sodium Dodecyl Sulfate (SDS) in 5.0 mL of deionized water at 80°C[5].

    • Causality: This concentration strictly surpasses the critical micelle concentration (CMC), ensuring the formation of hydrophobic nanoreactors necessary to concentrate the organic substrates.

  • Substrate Addition: Sequentially add the aromatic aldehyde, 1,3-cyclohexanedione, and the pyrazol-5-amine (1 mmol each)[5].

  • In-Process Validation: Monitor the reaction via HRMS every 45 minutes.

    • Causality: HRMS will detect the absence of pyrazole dimers (mass = 2M - H₂), which are prevalent in standard organic solvents. This validates that the micellar core is successfully directing the regioselective Mannich-type condensation rather than allowing off-target side reactions.

  • Isolation: Cool to room temperature. The product will selectively precipitate out of the aqueous phase, allowing for simple, high-purity filtration.

Kinetic Pathway Visualization

SolventSelection A Pyrazol-5-amine Reaction Profiling B Oxidative Coupling (Radical/Cationic TS) A->B C Multicomponent Condensation (Nucleophilic Addition) A->C D Photocatalytic Dicarbonylation (HAT Pathway) A->D E Non-Polar (Toluene) Result: Kinetic Blockade B->E Poor Solvation F Polar Protic (EtOH) Result: Optimal Stabilization B->F H-Bonding G Organic Solvents Result: Dimerization/Slow C->G Low Polarity H Aqueous Micellar (SDS) Result: Accelerated Kinetics C->H Hydrophobic Effect I Polar Aprotic (ACN + H2O) Result: Efficient HAT D->I Dual Solvent/Additive

Solvent-dependent kinetic pathways for pyrazol-5-amine functionalization.

References

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. acs.org. 4

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. researchgate.net. 1

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. jksus.org. 2

  • Multicomponent Reactions Accelerated by Aqueous Micelles. frontiersin.org. 5

  • Unveiling Na2-Eosin Y-Catalyzed and Water-Assisted Visible-Light Activation of Oxygen Molecules for the Dicarbonylation of Pyrazole Amines. acs.org. 3

Sources

Safety & Regulatory Compliance

Safety

N-methyl-1-phenyl-1H-pyrazol-5-amine proper disposal procedures

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory checkbox, but as a fundamental pillar of scientific integrity and laboratory safety. When handling specialized pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory checkbox, but as a fundamental pillar of scientific integrity and laboratory safety. When handling specialized pharmaceutical building blocks like N-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1482-35-5) , standard generic disposal guidelines are insufficient.

This guide provides a mechanistic, self-validating operational framework for the safe handling, spill response, and final destruction of this nitrogen-rich heterocycle, designed specifically for researchers and drug development professionals.

Part 1: Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality of the hazards. N-methyl-1-phenyl-1H-pyrazol-5-amine features a pyrazole core coupled with a secondary aromatic amine.

  • Biological Reactivity : Aromatic amines are highly lipophilic and can easily penetrate dermal barriers. Upon systemic absorption, they can undergo hepatic N-oxidation, forming reactive electrophiles that bind to cellular macromolecules. This mechanistic pathway dictates the absolute necessity for strict barrier protection during all handling phases .

  • Thermal Degradation Profile : The compound possesses a high nitrogen-to-carbon ratio (Formula: C10H11N3). During standard combustion, these nitrogen atoms undergo rapid oxidation to form nitrogen oxides (NOx). Because NOx gases are severe respiratory irritants and regulated environmental pollutants, open-air burning or low-temperature incineration is strictly prohibited. Final destruction must occur in a specialized facility equipped with a selective non-catalytic reduction (SNCR) system or a wet NOx scrubber [1].

Part 2: Emergency Spill Response Workflow

A self-validating safety protocol ensures that every action has a built-in verification step. In the event of a spill, the primary objective is to prevent the aerosolization of the solid powder and subsequent inhalation or surface contamination [2].

Step-by-Step Spill Methodology
  • Step 1: Initial Assessment & Triage – Visually estimate the spill volume without entering the immediate hazard zone. If the spill exceeds 50g, immediately evacuate the laboratory and trigger the Environmental Health and Safety (EHS) emergency response[2].

  • Step 2: Barrier Protection (PPE) – For minor spills (<50g), don a particulate-filtering respirator (N95 or P100), chemical-resistant nitrile gloves, and splash goggles. Causality: This prevents the inhalation of micro-particulates and blocks dermal absorption pathways.

  • Step 3: Containment & SuppressionDo not dry-sweep , as this aerosolizes the amine. Instead, lightly dampen the spill with a compatible non-reactive solvent (e.g., water or a mild surfactant) or cover it entirely with an inert solid absorbent like vermiculite.

  • Step 4: Collection – Use a non-sparking, anti-static scoop to transfer the agglomerated material into a high-density polyethylene (HDPE) hazardous waste container.

  • Step 5: Area Decontamination (Self-Validation) – Wash the affected surface with a mild acidic solution (to protonate and solubilize residual amine) followed by copious amounts of water. Validation: Verify the pH of the final wash water using indicator strips (target pH 6-7) to ensure complete removal of the basic amine.

SpillResponse Start Spill Detected: N-methyl-1-phenyl-1H- pyrazol-5-amine Assess Assess Spill Volume Start->Assess Small Minor Spill (< 50g) Assess->Small < 50g Large Major Spill (> 50g) Assess->Large > 50g PPE Don Appropriate PPE (Nitrile gloves, goggles, mask) Small->PPE Evac Evacuate Area & Notify EHS Large->Evac Contain Contain with inert absorbent (e.g., vermiculite) PPE->Contain Dispose Transfer to labeled Hazardous Waste Container Contain->Dispose

Figure 1: Decision matrix and operational workflow for N-methyl-1-phenyl-1H-pyrazol-5-amine spills.

Part 3: Standard Operating Procedure (SOP) for Disposal

Proper disposal begins at the bench. Segregation is the most critical step to prevent exothermic cross-reactions and ensure downstream incineration efficiency.

Step-by-Step Disposal Methodology
  • Step 1: Waste Segregation – Isolate N-methyl-1-phenyl-1H-pyrazol-5-amine waste strictly from halogenated solvents and strong oxidizers.

  • Step 2: Primary Packaging – Place the solid waste or contaminated consumables into a leak-proof HDPE container. Causality: HDPE is chosen for its superior chemical inertness against basic organic amines.

  • Step 3: Regulatory Labeling – Affix a globally harmonized system (GHS) compliant label. Explicitly mark the container as "Non-Halogenated Organic Waste - Nitrogen Rich" and include the CAS number (1482-35-5).

  • Step 4: Thermal Destruction – Coordinate with a licensed hazardous waste vendor for high-temperature incineration (>1000°C). Ensure the facility utilizes a secondary combustion chamber (afterburner) and a wet NOx scrubber to neutralize nitrogen oxide emissions [3].

DisposalPathway Waste Solid Chemical Waste (N-methyl-1-phenyl...) Segregate Segregate into Non-Halogenated Organics Waste->Segregate Package Seal in HDPE Container + EPA Waste Label Segregate->Package Incinerate High-Temp Incineration (with NOx Scrubber) Package->Incinerate

Figure 2: Standardized disposal pathway for nitrogen-rich non-halogenated organic waste.

Part 4: Quantitative Waste Compatibility Matrix

To prevent dangerous chemical incompatibilities in your waste streams, adhere to the following quantitative limits when disposing of N-methyl-1-phenyl-1H-pyrazol-5-amine in mixed solvent waste:

Waste CategoryCompatibilityMax Tolerable ConcentrationMechanistic Rationale
Non-Halogenated Solvents (e.g., Ethanol, Acetone)Highly Compatible< 10% w/vReadily dissolves the amine; co-incinerates cleanly, providing excellent fuel value for the afterburner.
Halogenated Solvents (e.g., DCM, Chloroform)Moderately Incompatible< 1% w/vMixing increases disposal costs; requires dual scrubbing systems (acid gas for halogens, NOx for amines).
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Incompatible0%High risk of exothermic oxidation; potential for runaway thermal degradation of the pyrazole ring.
Heavy Metal Solutions Incompatible< 5 ppmPyrazole derivatives act as bidentate ligands, chelating metals and complicating heavy metal recovery processes.

References

  • Title: Chemical Spill Management and Response Source: labmanager.com URL: [Link]

  • Title: Toxicological profile for N-Nitrosodi-n-propylamine Source: cdc.gov URL: [Link]

  • Title: Operations and Research at the U.S. EPA Incineration Research Facility: Annual Report for FY94 Source: epa.gov URL: [Link]

Sources

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